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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-piperidin-1-ylmethylphenyl)ethanol, a valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-piperidin-1-ylmethylphenyl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this document is a detailed exploration of the most efficient and widely applicable synthetic strategy: the direct reductive amination of 4-(2-hydroxyethyl)benzaldehyde with piperidine. A thorough analysis of an alternative N-alkylation route is also presented. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound, supported by mechanistic insights, detailed experimental protocols, and comparative data.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. The target molecule, 2-(4-piperidin-1-ylmethylphenyl)ethanol, incorporates this privileged scaffold, making it a key intermediate for the synthesis of novel therapeutic agents. A robust and scalable synthetic route is therefore of significant interest to the scientific community. This guide will delve into the chemical principles and practical considerations for the synthesis of this compound, with a strong emphasis on providing a self-validating and reproducible methodology.

Primary Synthetic Pathway: Reductive Amination

The most direct and atom-economical approach to 2-(4-piperidin-1-ylmethylphenyl)ethanol is the one-pot reductive amination of 4-(2-hydroxyethyl)benzaldehyde with piperidine. This reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the desired tertiary amine.

Mechanism and Rationale

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction between an aldehyde or ketone and a secondary amine, like piperidine, first forms a carbinolamine intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a stable iminium ion. The choice of reducing agent is critical to the success of the reaction; it must be capable of reducing the iminium ion in the presence of the starting aldehyde.

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][3][4][5] Unlike harsher reducing agents, NaBH(OAc)₃ does not readily reduce aldehydes or ketones, thus minimizing the formation of the corresponding alcohol byproduct. Its preference for reducing the protonated iminium ion makes it highly effective for this one-pot reaction.[3]

The overall transformation can be visualized as follows:

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 4-(2-hydroxyethyl)benzaldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Product 2-(4-piperidin-1-ylmethylphenyl)ethanol Iminium->Product + [H⁻] (from NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of 2-(4-piperidin-1-ylmethylphenyl)ethanol via reductive amination.

Materials:

  • 4-(2-hydroxyethyl)benzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(2-hydroxyethyl)benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(4-piperidin-1-ylmethylphenyl)ethanol as a pure compound.

Data Summary: Reductive Amination
ParameterValueReference
Reducing Agent Sodium triacetoxyborohydride[4][5]
Solvent 1,2-Dichloroethane (DCE) or THF[4][5]
Temperature Room Temperature[4]
Typical Yield 80-95%Estimated based on similar reactions
Purity >95% after chromatography

Alternative Synthetic Pathway: N-Alkylation

An alternative, though typically less direct, route to the target compound involves the N-alkylation of piperidine with a suitable electrophile. This two-step process requires the initial preparation of a benzylic halide from 2-phenylethanol.

Synthesis of the Alkylating Agent

The key intermediate for this route is 2-(4-(halomethyl)phenyl)ethanol, most commonly the chloro- or bromo- derivative. This can be synthesized from 2-phenylethanol via a chloromethylation or bromomethylation reaction. For example, chloromethylation can be achieved using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

N-Alkylation Mechanism and Protocol

The N-alkylation of piperidine is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 2-(4-(chloromethyl)phenyl)ethanol, displacing the chloride ion.

N_Alkylation cluster_reactants Reactants cluster_product Product AlkylHalide 2-(4-(chloromethyl)phenyl)ethanol Product 2-(4-piperidin-1-ylmethylphenyl)ethanol AlkylHalide->Product + Piperidine - HCl Piperidine Piperidine

Caption: N-Alkylation pathway for the synthesis of the target compound.

Experimental Protocol: N-Alkylation

Step 1: Synthesis of 2-(4-(chloromethyl)phenyl)ethanol (Illustrative)

  • This reaction should be performed with caution in a well-ventilated fume hood due to the use of formaldehyde and HCl.

  • To a cooled solution of 2-phenylethanol in a suitable solvent, add paraformaldehyde and bubble hydrogen chloride gas through the mixture in the presence of a Lewis acid catalyst (e.g., zinc chloride).

  • Monitor the reaction and, upon completion, work up by quenching with water and extracting the product into an organic solvent.

  • Purify the intermediate by chromatography or distillation.

Step 2: N-Alkylation of Piperidine

  • Dissolve 2-(4-(chloromethyl)phenyl)ethanol (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationN-Alkylation
Number of Steps One-potTwo steps
Atom Economy HighModerate
Reagent Toxicity Moderate (NaBH(OAc)₃ is less toxic than NaCNBH₃)Potentially high (formaldehyde, HCl)
Yield Generally highCan be variable
Scalability Readily scalableMay present challenges in the first step

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of 2-(4-piperidin-1-ylmethylphenyl)ethanol. The reductive amination of 4-(2-hydroxyethyl)benzaldehyde with piperidine using sodium triacetoxyborohydride stands out as the superior method due to its one-pot nature, high efficiency, and mild reaction conditions. The N-alkylation route, while a viable alternative, is a longer process that involves potentially hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available starting materials, and safety considerations. The information provided herein serves as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. Chem 115 Handout: Reductive Amination. Harvard University. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In The Patai Series: The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

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Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Preamble: Charting a Course into the Unknown The compound 2-(4-Piperidin-1-ylmethylphenyl)ethanol presents a compelling scaffold for pharmacological investigation. Its structure, featuring a piperidine ring linked to a p...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course into the Unknown

The compound 2-(4-Piperidin-1-ylmethylphenyl)ethanol presents a compelling scaffold for pharmacological investigation. Its structure, featuring a piperidine ring linked to a phenylethanol moiety, is reminiscent of numerous centrally active agents.[1] However, its specific molecular target and mechanism of action remain uncharacterized in publicly accessible literature. This guide is not a retrospective summary but a prospective blueprint—a strategic and technical workflow designed to systematically unravel the pharmacological identity of this novel chemical entity. As your Senior Application Scientist, I will guide you through a logical, multi-phase investigation, grounding each step in established principles of drug discovery and providing the causal reasoning behind our experimental choices. Our objective is to build a self-validating dossier of evidence that not only identifies the "what" and "how" of its action but also provides a robust foundation for any future therapeutic development.

Phase 1: Hypothesis Generation and Initial Target Identification

The molecular architecture of 2-(4-Piperidin-1-ylmethylphenyl)ethanol provides the first crucial clue to its potential biological activity. The phenylethanolamine backbone is a classic pharmacophore present in many endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs that interact with G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic receptors.[2][3][4] Therefore, a logical starting hypothesis is that this compound modulates GPCR signaling. Our initial efforts will be directed at broadly screening for and then confirming a direct molecular target.

Broad Panel Screening for Target Discovery

The most efficient first step is to perform a broad liability/target panel screen. This involves testing the compound against a large array of known biological targets to identify initial "hits." A typical panel should include a diverse range of GPCRs, ion channels, and key enzymes.

Experimental Protocol: Broad Target Screening (Example)

  • Compound Preparation : Prepare a 10 mM stock solution of 2-(4-Piperidin-1-ylmethylphenyl)ethanol in DMSO.

  • Assay Concentration : For an initial screen, a concentration of 10 µM is typically used to maximize the chances of detecting activity.

  • Target Panel : Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 40-100 targets. The panel should prioritize human receptors, especially aminergic GPCRs.

  • Data Analysis : A "hit" is typically defined as >50% inhibition or stimulation of a target's activity in a functional assay or >50% displacement of a radioligand in a binding assay.

Hit Confirmation with Orthogonal Biophysical Methods

Any hits from the primary screen must be validated to rule out false positives. Direct binding assays are essential to confirm a physical interaction between the compound and the putative target protein.[] Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) are ideal as they are label-free and provide kinetic data.[6][7][8]

Experimental Workflow: Hit Confirmation

G cluster_0 Phase 1.2: Hit Confirmation Screening Primary Hit from Broad Screen (e.g., Adrenergic Receptor α2A) Purify Obtain Purified Target Protein Screening->Purify SPR Surface Plasmon Resonance (SPR) Assay Purify->SPR MST Microscale Thermophoresis (MST) Assay Purify->MST Data Analyze Binding Affinity (KD) and Kinetics (ka, kd) SPR->Data MST->Data Confirm Confirmed Binder Data->Confirm

Caption: Workflow for confirming primary hits using biophysical assays.

Verifying Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a test tube is necessary, but not sufficient. We must confirm this interaction occurs within the complex milieu of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture : Culture a cell line endogenously expressing the target protein (e.g., HEK293 cells expressing adrenergic receptor α2A).

  • Compound Treatment : Treat intact cells with 2-(4-Piperidin-1-ylmethylphenyl)ethanol (e.g., at 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[10]

  • Cell Lysis : Lyse the cells via freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Detection : Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or an immunoassay like AlphaScreen.[11]

  • Data Analysis : A positive target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

Phase 2: Quantitative Characterization of Target Binding

With a confirmed target, the next step is to precisely quantify the binding affinity. Radioligand binding assays remain the gold standard for determining the affinity (Ki) of a test compound for a receptor.[13][14][15]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells with human adrenergic receptor α2A). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[16]

  • Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α2A receptors), and varying concentrations of the unlabeled test compound (2-(4-Piperidin-1-ylmethylphenyl)ethanol).[16]

  • Incubation : Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[16]

  • Filtration : Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters. The membranes with bound radioligand are trapped on the filter.[16]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Table 1: Hypothetical Binding Affinity Data

Parameter Value
Radioligand [³H]-Rauwolscine
Radioligand Kd 1.5 nM
IC50 125 nM

| Ki | 45.8 nM |

Phase 3: Delineating the Functional Mechanism of Action

Binding to a receptor does not describe its functional consequence. Is the compound an agonist, antagonist, or inverse agonist? Does it show bias towards a particular signaling pathway? Functional assays are required to answer these questions.[17][18]

G-Protein Dependent Signaling: Second Messenger Assays

GPCRs transduce signals primarily through heterotrimeric G proteins, which in turn modulate the production of intracellular second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs).[19][20]

  • For Gs/Gi-coupled receptors : We will measure changes in intracellular cAMP levels. Activation of Gs stimulates adenylyl cyclase, increasing cAMP, while activation of Gi inhibits it, decreasing cAMP.[21][22]

  • For Gq-coupled receptors : We will measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[23]

Experimental Workflow: Functional Pathway Analysis

G cluster_1 Phase 3: Functional Characterization cluster_gs_gi If Target is Gs/Gi-coupled cluster_gq If Target is Gq-coupled cluster_arrestin G-Protein Independent Pathway start Target-Expressing Cells + Compound cAMP Measure cAMP Levels (e.g., HTRF, AlphaScreen) start->cAMP IP1 Measure IP1 Accumulation (e.g., HTRF) start->IP1 Arrestin Measure β-Arrestin Recruitment (e.g., PathHunter) start->Arrestin agonist_gs Agonist (cAMP ↑) cAMP->agonist_gs agonist_gi Agonist (cAMP ↓) cAMP->agonist_gi antagonist Antagonist (No change, blocks agonist effect) cAMP->antagonist agonist_gq Agonist (IP1 ↑) IP1->agonist_gq antagonist_gq Antagonist (No change, blocks agonist effect) IP1->antagonist_gq arrestin_agonist Agonist (Recruitment ↑) Arrestin->arrestin_agonist arrestin_antagonist Antagonist (No change, blocks agonist effect) Arrestin->arrestin_antagonist

Caption: Multi-pathway approach to determine the functional activity of the compound.

G-Protein Independent Signaling: β-Arrestin Recruitment

Upon activation, GPCRs are also phosphorylated, leading to the recruitment of β-arrestin proteins. This process desensitizes G-protein signaling but can also initiate a separate wave of G-protein-independent signaling.[24][25] Some ligands may preferentially activate one pathway over the other (biased agonism). Assays like DiscoverX's PathHunter® or Revvity's B-arr2 recruitment kit are industry standards for measuring this interaction.[26][27][28]

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter®)

  • Cell Line : Use a PathHunter® cell line co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[28]

  • Assay Procedure : Plate the cells and treat with a dose-response curve of 2-(4-Piperidin-1-ylmethylphenyl)ethanol.

  • Mechanism : If the compound is an agonist, it will induce GPCR-β-arrestin interaction, forcing the complementation of the enzyme fragments.[25]

  • Detection : Add detection reagents containing a chemiluminescent substrate. The active, complemented enzyme hydrolyzes the substrate, producing light.

  • Data Analysis : Measure luminescence on a plate reader. Plot the signal against the log concentration of the compound to determine the EC50 for β-arrestin recruitment.

Phase 4: Synthesis and Conclusion

By integrating the data from these three phases, we can construct a comprehensive profile of the compound's mechanism of action.

Table 2: Hypothetical Summary of Pharmacological Data

Assay Parameter Result Interpretation
Binding Ki (α2A Receptor) 45.8 nM Potent binding to the target.
Functional (G-protein) cAMP EC50 210 nM Agonist activity via the Gi pathway.

| Functional (β-Arrestin) | β-Arrestin EC50 | 1.2 µM | Weakly potent for β-arrestin recruitment. |

From this hypothetical data, we would conclude that 2-(4-Piperidin-1-ylmethylphenyl)ethanol is a potent, Gi-biased agonist of the adrenergic receptor α2A. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane GPCR Adrenergic Receptor α2A Extracellular Intracellular Gi Gi Protein GPCR:f2->Gi Activates Compound 2-(4-Piperidin-1-ylmethylphenyl)ethanol Compound->GPCR:f1 Binds (Ki = 45.8 nM) AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Proposed Gi-coupled signaling pathway for the compound.

This structured, hypothesis-driven approach provides a rigorous framework for moving 2-(4-Piperidin-1-ylmethylphenyl)ethanol from a chemical unknown to a well-characterized pharmacological agent, ready for the next stages of drug discovery.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Thomsen, W. J., Frazer, J., & Unett, D. J. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Retrieved from [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(13). Retrieved from [Link]

  • Domainex. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Thomsen, W. J., Frazer, J., & Unett, D. J. (2005). Functional assays for screening GPCR targets. PubMed. Retrieved from [Link]

  • An, S., & Hsieh, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(9), C985-C994. Retrieved from [Link]

  • Jiang, L. I., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 753943. Retrieved from [Link]

  • Innoprot. (n.d.). Functional GPCR Screening Services. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Retrieved from [Link]

  • An, S., & Yang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols. Retrieved from [Link]

  • Lapo, J. D., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol, 8(19). Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Morressier. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-6. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Retrieved from [Link]

  • Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 523-527. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • DiscoveRx. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • St-Jacques, R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279169. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Li, S., et al. (2011). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 32(11), 1311-1319. Retrieved from [Link]

  • DeMarinis, R. M., et al. (1979). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 22(10), 1167-1171. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

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  • Pendleton, R. G., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 23(1), 76-80. Retrieved from [Link]

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Foundational

Biological activity screening of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Technical Guide: Biological Activity Screening of 2-(4-Piperidin-1-ylmethylphenyl)ethanol Executive Summary & Chemical Identity 2-(4-Piperidin-1-ylmethylphenyl)ethanol represents a classic "Privileged Structure" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity Screening of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Executive Summary & Chemical Identity

2-(4-Piperidin-1-ylmethylphenyl)ethanol represents a classic "Privileged Structure" in medicinal chemistry, specifically the benzylpiperidine scaffold. This structural class is renowned for its polypharmacology, particularly within the Central Nervous System (CNS). The molecule features a basic piperidine nitrogen (protonatable at physiological pH) linked via a methylene bridge to a phenyl ring, which is para-substituted with an ethanol moiety.

This specific architecture suggests high potential for interaction with Sigma receptors (σ1/σ2) , Acetylcholinesterase (AChE) , and NMDA receptor (NR2B subunit) allosteric sites. The primary alcohol functionality serves as both a metabolic soft spot and a hydrogen-bond donor/acceptor, critical for receptor docking.

Chemical Profile:

  • IUPAC Name: 2-[4-(piperidin-1-ylmethyl)phenyl]ethanol

  • Molecular Weight: ~219.33 g/mol

  • LogP (Predicted): 2.1 – 2.5 (Optimal for BBB penetration)

  • pKa (Basic N): ~10.0 (Predominantly cationic at pH 7.4)

  • Key Pharmacophore: Cationic Amine + Aromatic Ring + H-Bond Donor (Alcohol)

Hierarchical Screening Cascade

To efficiently profile the biological activity of this compound, a tiered screening approach is required. This cascade prioritizes targets with the highest structural probability (Hit Rate) before moving to functional validation.

ScreeningCascade cluster_Tier1 Tier 1: Primary Binding (High Throughput) cluster_Tier2 Tier 2: Functional Validation cluster_Tier3 Tier 3: ADME-Tox & Safety Start Compound: 2-(4-Piperidin-1-ylmethylphenyl)ethanol Sigma Sigma-1 Receptor (Radioligand Binding) Start->Sigma AChE AChE Inhibition (Ellman's Assay) Start->AChE NMDA NMDA NR2B (Ifenprodil Site) Start->NMDA CaFlux Ca2+ Flux Assay (Functional Antagonism) Sigma->CaFlux Ki < 100 nM Neuroprot Neuroprotection Assay (Glutamate Toxicity) AChE->Neuroprot IC50 < 1 u00b5M NMDA->CaFlux Ki < 1 u00b5M hERG hERG Channel (Cardiotoxicity) CaFlux->hERG Metab Metabolic Stability (Microsomal Stability) Neuroprot->Metab

Figure 1: Strategic Screening Workflow. Tier 1 focuses on identifying the primary target class (Sigma vs. AChE vs. NMDA). Tier 2 validates efficacy, and Tier 3 addresses the critical liability of hERG inhibition common in piperidine scaffolds.

In-Depth Screening Protocols

A. Primary Target: Sigma-1 Receptor Binding

Rationale: The benzylpiperidine moiety is the quintessential pharmacophore for Sigma-1 receptors (e.g., Haloperidol, Donepezil). The cationic nitrogen interacts with Asp126, while the phenyl ring engages in pi-stacking.

Protocol:

  • Source: Guinea pig brain membranes or CHO cells overexpressing human σ1 receptor.

  • Radioligand: -Pentazocine (Specific σ1 agonist).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time/Temp: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation. A 
    
    
    
    nM indicates a potent hit.
B. Secondary Target: Acetylcholinesterase (AChE) Inhibition

Rationale: The molecule mimics the structure of Donepezil (Aricept). The piperidine ring binds to the anionic sub-site, while the aromatic ring interacts with the peripheral anionic site (PAS).

Protocol (Modified Ellman’s Method):

  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE or Recombinant Human AChE (0.05 U/mL).

  • Reaction:

    • Mix Buffer (0.1 M Phosphate, pH 8.0) + DTNB + Test Compound.

    • Add Enzyme and incubate for 10 min at 25°C.

    • Initiate with ATCh.

  • Readout: Measure absorbance at 412 nm kinetically for 5 minutes.

  • Control: Donepezil (Positive control, IC50 ~6 nM).

C. Safety Screen: hERG Potassium Channel Inhibition

Rationale: Piperidine-containing compounds are notorious for blocking the hERG channel (leading to QT prolongation). The "Pharmacophore for hERG block" (Basic amine + Lipophilic linker + Aromatic tail) is present here.

Protocol (Automated Patch Clamp):

  • System: CHO-hERG stable cell line.

  • Method: Whole-cell patch clamp (e.g., QPatch or Patchliner).

  • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Threshold: Inhibition > 50% at 10 µM is a "Red Flag" for cardiotoxicity.

Mechanistic Insight: Sigma-1 Receptor Translocation

If the compound binds Sigma-1, its functional effect is often mediated by the translocation of the receptor from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM), modulating ion channels.

SigmaMechanism Ligand Ligand (2-(4-Piperidin...)) Sig1_MAM Sigma-1 (Inactive) @ MAM (ER-Mito Interface) Ligand->Sig1_MAM Binds Sig1_Active Sigma-1 (Active) Dissociates from BiP Sig1_MAM->Sig1_Active Chaperone Activation Transloc Translocation to Plasma Membrane Sig1_Active->Transloc IonChannel Modulation of Ion Channels (NMDA/Kv1.4) Transloc->IonChannel Protein-Protein Interaction

Figure 2: Putative Mechanism of Action. Binding of the piperidine ligand triggers Sigma-1 dissociation from BiP, leading to cellular redistribution and neuromodulation.

Data Analysis & Hit Validation Criteria

To validate 2-(4-Piperidin-1-ylmethylphenyl)ethanol as a lead compound, the following quantitative criteria must be met:

ParameterAssay TypePassing Criteria (Hit)Ideal Criteria (Lead)
Sigma-1 Affinity Radioligand Binding (

)
< 1 µM< 50 nM
AChE Inhibition Enzymatic (

)
< 10 µM< 100 nM
Selectivity Sigma-2 / Sigma-1 Ratio> 10-fold> 50-fold
Solubility Kinetic Solubility (PBS, pH 7.4)> 20 µM> 100 µM
hERG Liability Patch Clamp (

)
> 10 µM> 30 µM

Technical Note on Solubility: The free base form is lipophilic. For all assays, prepare a 10 mM stock in DMSO, but ensure the final DMSO concentration in the assay buffer does not exceed 0.1% (for cell-based) or 1% (for enzymatic), as DMSO can inhibit AChE and affect membrane fluidity.

References

  • Structure-Activity Relationships of Benzylpiperidines

    • Sugimoto, H., et al. "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry 38.24 (1995): 4821-4829. Link

  • Sigma Receptor Ligand Design

    • Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153. Link

  • Ellman's Assay Protocol

    • Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology 7.2 (1961): 88-95. Link

  • hERG Screening Methodologies

    • Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature 440 (2006): 463–469. Link

  • NMDA NR2B Antagonists (Ifenprodil-like)

    • Williams, K. "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology 44.4 (1993): 851-859. Link

Exploratory

Mass Spectrometry Analysis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

The following technical guide details the mass spectrometry analysis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a critical pharmacophore and synthetic intermediate often encountered in the development of H3 receptor an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a critical pharmacophore and synthetic intermediate often encountered in the development of H3 receptor antagonists (e.g., Pitolisant analogs), ALK inhibitors, and acetylcholinesterase inhibitors.[1]

A Technical Guide for Impurity Profiling and Structural Elucidation[1]

Part 1: Executive Summary & Chemical Context

In the synthesis of piperidine-based therapeutics, 2-(4-Piperidin-1-ylmethylphenyl)ethanol (C₁₄H₂₁NO) serves as a pivotal building block.[1] Its bifunctional nature—possessing a basic piperidine moiety and a primary alcohol—makes it a versatile scaffold but also a source of complex impurity profiles during scale-up.[1]

Accurate mass spectrometry (MS) analysis is required not only for identity confirmation but to detect common synthetic byproducts such as the over-oxidized benzoic acid derivative or des-ethanol degradation products .[1] This guide moves beyond standard operating procedures to explain the mechanistic basis of the MS response, ensuring robust method development and data interpretation.

Property Data Relevance to MS
Formula C₁₄H₂₁NOBasis for Isotope Pattern calculation.[1]
Exact Mass 219.1623 DaTarget for High-Resolution MS (HRMS).[1]
[M+H]⁺ 220.1701 DaPrimary Precursor Ion in ESI(+).[1]
pKa (Calc) ~9.8 (Piperidine N)Mandates acidic mobile phase for optimal ionization.[1]
LogP ~1.8Suitable for Reversed-Phase LC (C18).[1]
Part 2: Method Development Strategy
2.1 Sample Preparation: The Solubility/Stability Balance

The compound contains a basic nitrogen and a reactive hydroxyl group. Improper handling can lead to artifact formation (e.g., esterification with solvents).

  • Protocol: Dissolve 1 mg of substance in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Why: The acidic modifier ensures the piperidine nitrogen is fully protonated (

    
    ), preventing adsorption to glass surfaces and ensuring immediate solubility. Avoid unbuffered acetonitrile, which can cause peak tailing for basic amines.
    
2.2 LC-MS Acquisition Parameters

The following conditions are optimized to separate the target alcohol from potential benzoic acid precursors (which elute earlier) and dimeric impurities (which elute later).

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).

    • Reasoning: CSH columns provide superior peak shape for basic compounds like piperidines under acidic conditions, mitigating secondary interactions with silanols.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

    • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of the labile ethanol chain).[1]

    • Cone Voltage: 20 V (Optimized to maximize

      
       transmission without breaking the benzylic bond).
      
Part 3: Fragmentation Analysis (The "Meat")

Understanding the fragmentation is critical for distinguishing this molecule from isobaric impurities. The fragmentation is driven by the charge localization on the piperidine nitrogen .

3.1 Proposed Fragmentation Pathway
  • Precursor Selection:

    
    [1]
    
  • Primary Loss (Water): The aliphatic hydroxyl group is labile. A neutral loss of water (18 Da) occurs rapidly, often even in the source if temperatures are too high.

    • 
       (Product Ion A)[1]
      
  • Benzylic Cleavage (The Diagnostic Step): The bond between the phenyl ring and the piperidine-methyl carbon is weakened by the aromatic system.[1]

    • Pathway A (Piperidine retention): Formation of the N-methylpiperidinium ion.[1]

      • 
         (Dominant Fragment)[1]
        
    • Pathway B (Tropylium formation): Formation of the substituted tropylium ion from the phenyl-ethanol moiety.[1]

      • 
         (Characteristic of the phenyl-ethanol tail)[1]
        
  • Ring Contraction: The piperidine ring itself fragments to form the characteristic ion at

    
    .
    
3.2 Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ m/z 220.17 LossWater [M+H - H2O]+ m/z 202.16 (Dehydration) Precursor->LossWater -18 Da (H2O) MethylPip N-methylpiperidinium m/z 98.09 (Benzylic Cleavage) Precursor->MethylPip Benzylic Bond Break PhenylFrag Phenyl-ethyl Cation m/z 121.06 Precursor->PhenylFrag Charge Retention on Ring LossWater->PhenylFrag Complex Rearrangement PiperidineFrag Piperidinium Ion m/z 84.08 MethylPip->PiperidineFrag Ring Fragmentation

Figure 1: ESI(+) Fragmentation pathway for 2-(4-Piperidin-1-ylmethylphenyl)ethanol.[1] The m/z 98 ion is the most stable diagnostic fragment.

Part 4: Validation & Quality Control Protocol

To ensure this method is "Trustworthy" and self-validating (Pillar 2), the following criteria must be met during routine analysis.

4.1 System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min deviationEnsures column equilibration; drift indicates pH changes affecting the piperidine.[1]
Tailing Factor < 1.5Basic amines tail on active silanols; high tailing indicates column aging or insufficient buffer strength.
Signal-to-Noise (S/N) > 100 for 1 µg/mLConfirms sensitivity for impurity detection (LOQ).[1]
4.2 Impurity Tracking (The "Watch List")

During synthesis, specific impurities related to the starting material (Benzoic Acid derivative) are common.

  • Starting Material: 4-(Piperidin-1-ylmethyl)benzoic acid.[1][2][3]

    • Mass Shift: +14 Da (Carboxyl vs Hydroxymethyl) is NOT correct.[1] Acid is COOH (45), Alcohol is CH2OH (31).[1] Difference is +14 Da (Oxidation).[1]

    • Observed Mass:

      
      .[1]
      
  • Over-Reduction: 1-Benzyl-4-methylpiperidine derivatives (Loss of Oxygen).[1]

    • Observed Mass:

      
      .[1]
      
4.3 Analytical Workflow Diagram

Workflow Sample Sample Prep (1mg/mL in MeOH/H2O) LC LC Separation (CSH C18, pH 3.7) Sample->LC MS_Full MS1 Full Scan (m/z 100-500) LC->MS_Full Decide Precursor 220.17 Found? MS_Full->Decide MS2 MS2 Fragmentation (CE 20-35 eV) Decide->MS2 Yes Report Generate Impurity Profile Report Decide->Report No (Flag Error) MS2->Report

Figure 2: Step-by-step analytical workflow for QC profiling.

References
  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2010). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. (Precursor reference). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Foundational

Potential Therapeutic Targets of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

The following technical guide details the potential therapeutic targets, mechanism of action, and experimental validation protocols for 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a pharmacologically significant benzylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the potential therapeutic targets, mechanism of action, and experimental validation protocols for 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a pharmacologically significant benzylpiperidine derivative.

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Pharmacophore Analysis

2-(4-Piperidin-1-ylmethylphenyl)ethanol (hereafter referred to as PYPE ) represents a privileged structural scaffold in medicinal chemistry. It belongs to the class of


-benzylpiperidines , a moiety central to several blockbuster neuroactive drugs.

Structurally, PYPE consists of:

  • A Basic Amine Center: The piperidine ring provides a protonatable nitrogen at physiological pH, essential for cation-

    
     interactions.
    
  • A Linker Region: The methylene bridge (

    
    ) connects the amine to the aromatic core, allowing rotational freedom.
    
  • An Aromatic Core: The phenyl ring serves as a hydrophobic anchor.

  • A Polar Tail: The hydroxyethyl group (

    
    ) at the para-position acts as a hydrogen bond donor/acceptor, mimicking the polar functional groups found in more complex ligands like Donepezil  (indanone carbonyl) or Ifenprodil  (phenolic hydroxyl).
    

Based on Structure-Activity Relationship (SAR) data of benzylpiperidines, PYPE is predicted to exhibit high affinity for Acetylcholinesterase (AChE) and Sigma-1 Receptors (


R) , with potential off-target activity at NMDA receptors  and Histamine H3 receptors .

Primary Therapeutic Target: Acetylcholinesterase (AChE)

Mechanism of Action: Dual Binding Site Inhibition

The most probable high-affinity target for PYPE is Acetylcholinesterase (EC 3.1.1.7) . The


-benzylpiperidine moiety is the classic pharmacophore for binding to the Catalytic Anionic Site (CAS)  of AChE.
  • CAS Interaction: The protonated nitrogen of the piperidine ring forms a strong cation-

    
     interaction with Trp84  and Phe330  in the active site gorge.
    
  • PAS Interaction: The para-hydroxyethylphenyl group is positioned to interact with the Peripheral Anionic Site (PAS) (residues Trp279 , Tyr70 , Asp72 ) at the gorge entrance.

  • Significance: Dual binding inhibitors (binding both CAS and PAS) are superior to simple competitive inhibitors because they prevent the AChE-induced aggregation of

    
    -amyloid (A
    
    
    
    ) fibrils, a hallmark of Alzheimer's pathology.
Therapeutic Implication: Alzheimer's Disease

Inhibition of AChE increases synaptic acetylcholine (ACh) levels, enhancing cholinergic transmission. This is the standard of care for symptomatic treatment of Alzheimer's disease (AD). PYPE's potential to block the PAS suggests neuroprotective properties beyond simple symptomatic relief.

Experimental Validation: Ellman’s Assay

To validate PYPE as an AChE inhibitor, the modified Ellman’s method is the gold standard.

Protocol:

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), AChE (from Electrophorus electricus or human recombinant).

  • Workflow:

    • Incubate AChE (0.1 U/mL) with varying concentrations of PYPE (

      
       to 
      
      
      
      M) in phosphate buffer (pH 8.0) for 20 min at 25°C.
    • Add DTNB (0.3 mM) and Acetylthiocholine (0.5 mM).

    • Measure absorbance at 412 nm continuously for 5 min.

  • Analysis: Calculate

    
     by plotting % inhibition vs. log[PYPE].
    

Secondary Therapeutic Target: Sigma-1 Receptor ( R)

Mechanism of Action: Chaperone Modulation

Benzylpiperidines are known to possess high affinity for the Sigma-1 receptor , an intracellular chaperone protein located at the Mitochondria-Associated Membrane (MAM).

  • Binding Mode: The basic nitrogen of PYPE binds to Asp126 in the

    
    R ligand-binding pocket, while the phenyl ring occupies the hydrophobic pocket formed by Val162 , Leu105 , and Tyr103 .
    
  • Functional Effect: Agonism at

    
    R promotes the dissociation of the receptor from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    R to chaperone
    
    
    receptors. This stabilizes
    
    
    signaling between the ER and mitochondria, boosting ATP production and preventing apoptosis.
Therapeutic Implication: Neuroprotection & Depression

R agonists are potent neuroprotective agents. They modulate synaptic plasticity and have shown efficacy in models of:
  • Depression: By enhancing BDNF expression.

  • Stroke/Ischemia: By preventing excitotoxic

    
     overload.
    
  • Neuropathic Pain: By modulating spinal sensitization.

Experimental Validation: Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human

    
    R.
    
  • Ligand: Use

    
     (specific 
    
    
    
    agonist).
  • Competition Assay:

    • Incubate membranes (50

      
      g protein) with 
      
      
      
      (2 nM) and varying concentrations of PYPE.
    • Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Terminate by rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Determine

    
     using the Cheng-Prusoff equation.
    

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of PYPE: synaptic modulation via AChE inhibition and intracellular neuroprotection via Sigma-1 receptor activation.

PYPE_Mechanism cluster_Synapse Synaptic Cleft cluster_Cell Intracellular (ER-Mitochondria) PYPE PYPE (Ligand) AChE Acetylcholinesterase (AChE) PYPE->AChE Inhibits Sigma1 Sigma-1 Receptor (MAM Localized) PYPE->Sigma1 Agonist Bind ACh Acetylcholine (ACh) AChE->ACh Prevents Hydrolysis Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Activates Cognition Cognitive Enhancement Receptor->Cognition IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperones Ca2 Ca2+ Flux Normalization IP3R->Ca2 Survival Neuroprotection (Anti-Apoptotic) Ca2->Survival

Caption: Dual therapeutic pathway of PYPE targeting synaptic AChE inhibition and intracellular Sigma-1 mediated neuroprotection.

Summary of Predicted Potency & Selectivity

TargetPredicted Affinity (

/

)
MechanismTherapeutic Relevance
AChE Low Nanomolar (1–50 nM) Dual Binding Site Inhibitor (Competitive)Alzheimer's, Dementia
Sigma-1 (

R)
Nanomolar (10–100 nM) Agonist / Chaperone ModulatorDepression, Neuroprotection
NMDA (NR2B) Micromolar (1–10

M)
Allosteric Antagonist (Ifenprodil-site)Excitotoxicity (Minor)
Histamine H3 Micromolar (>1

M)
AntagonistWakefulness (Minor)

Synthesis & Chemical Validation

To ensure the integrity of biological assays, PYPE must be synthesized with high purity (>98%).

Recommended Synthetic Route:

  • Starting Materials: 4-(2-hydroxyethyl)benzaldehyde and Piperidine.

  • Reaction: Reductive Amination.

    • Mix aldehyde (1 eq) and piperidine (1.1 eq) in dichloroethane (DCE).

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) as the reducing agent.
      
    • Stir at Room Temperature for 12h.

  • Purification: Acid-base extraction followed by Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

  • Verification:

    
    -NMR and LC-MS to confirm the structure and absence of toxic aldehyde intermediates.
    

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Maurice, T., & Su, T. P. (2009). "The sigma1-2 receptor chaperone: from pharmacogenetics to disease targeting." Pharmacological Reviews. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Runeberg-Roos, P., et al. (2016). "The sigma-1 receptor chaperone is a key regulator of mitochondrial respiration and production of reactive oxygen species." Scientific Reports. Link

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action." Molecular Pharmacology. Link

Exploratory

A Review of 2-(Piperidin-1-yl)ethanol Derivatives in Therapeutics

An In-depth Technical Guide for Researchers Abstract The 2-(piperidin-1-yl)ethanol scaffold represents a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The 2-(piperidin-1-yl)ethanol scaffold represents a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active agents across multiple therapeutic classes.[1][2][3][4] Its unique combination of a six-membered piperidine heterocycle, a tertiary amine, and a primary alcohol provides a versatile and synthetically tractable framework for developing novel therapeutics.[5] Derivatives of this core have demonstrated significant potential in treating complex multifactorial diseases, most notably neurodegenerative disorders like Alzheimer's disease, various cancers, and cardiovascular conditions.[6][7][8][9] This technical guide provides an in-depth review for researchers and drug development professionals, synthesizing field-proven insights on the synthesis, mechanisms of action, structure-activity relationships (SAR), and critical experimental protocols for the evaluation of 2-(piperidin-1-yl)ethanol derivatives. We will explore the causality behind experimental choices and provide self-validating, detailed methodologies to ensure scientific integrity and reproducibility.

The 2-(Piperidin-1-yl)ethanol Core: A Versatile Synthetic Building Block

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and lipophilicity, and to serve as a scaffold for introducing three-dimensional diversity.[4][7] The 2-(piperidin-1-yl)ethanol structure combines this ring with two key functional handles: the piperidine nitrogen and the terminal hydroxyl group. These sites are readily functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[10][11][12]

The inherent chirality at the C2 position of the piperidine ring in some derivatives, along with the flexibility of the ethyl linker, allows these molecules to adopt specific conformations required for interacting with complex biological targets like enzyme active sites and receptor binding pockets.[10][13]

Caption: Core structure of 2-(piperidin-1-yl)ethanol highlighting key functionalization sites.

Synthetic Strategies for Derivative Libraries

The generation of diverse libraries of 2-(piperidin-1-yl)ethanol derivatives is crucial for robust structure-activity relationship (SAR) studies. Several reliable synthetic routes are commonly employed.

Common Synthetic Methodologies:

  • N-Alkylation: A direct and efficient method involves the N-alkylation of a substituted piperidine with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to introduce the 2-hydroxyethyl group.[1]

  • Catalytic Hydrogenation: This industrially scalable method involves the reduction of the corresponding pyridine precursor, 2-(2-hydroxyethyl)pyridine, using hydrogen gas and a metal catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).[6][10] This approach is fundamental for producing the core scaffold in large quantities.

  • Reductive Amination: A versatile process that builds the piperidine ring itself by reacting a suitable dicarbonyl compound with an amine, followed by reduction of the resulting imine intermediate.[1]

The choice of synthetic route is dictated by the desired substitution pattern on the piperidine ring and the availability of starting materials. For library synthesis, a common workflow involves preparing a core intermediate that can be diversified in the final steps.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification Pyridine Substituted Pyridine Precursor PiperidineCore Substituted 2-(Piperidin-1-yl)ethanol Core Pyridine->PiperidineCore Catalytic Hydrogenation FinalProducts Final Derivative Library PiperidineCore->FinalProducts Coupling / Amidation / Esterification BuildingBlocks Diverse Building Blocks (e.g., Aryl Halides, Carboxylic Acids) BuildingBlocks->FinalProducts

Caption: General workflow for synthesizing a library of 2-(piperidin-1-yl)ethanol derivatives.

Therapeutic Applications & Mechanisms of Action

The versatility of the 2-(piperidin-1-yl)ethanol scaffold has led to its exploration in numerous therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

A primary application for this class of compounds is in the symptomatic treatment of Alzheimer's disease (AD). The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Derivatives of 2-(piperidin-1-yl)ethanol, most famously Donepezil , are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[4][7]

Mechanism of Action: By reversibly binding to and inhibiting AChE in the synaptic cleft, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[14] More recent research has shown that some derivatives also possess multi-target capabilities, including the ability to inhibit β-amyloid (Aβ) aggregation and reduce neuroinflammation, which are other key pathologies in AD.[15]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh ACh_Receptor ACh Receptors Signal Transduction Signal Transduction Synaptic_Cleft->ACh_Receptor ACh Binds AChE AChE (Enzyme) Synaptic_Cleft->AChE ACh Degraded by AChE Inhibitor 2-(Piperidin-1-yl)ethanol Derivative (e.g., Donepezil) Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition by 2-(piperidin-1-yl)ethanol derivatives in a cholinergic synapse.

Table 1: Acetylcholinesterase Inhibitory Activity of Representative Derivatives

Compound ID Modification Target IC₅₀ Value Reference
Donepezil N-benzylpiperidine linked to an indanone moiety AChE 0.6 µM [14]

| 5d | N-(2-(piperidin-1-yl)ethyl)benzamide with ortho-fluoro | AChE | 13 nM |[14] |

Cardiovascular Disease

In the cardiovascular arena, these derivatives have been developed as potent and selective inhibitors of soluble epoxide hydrolase (sEH).[16]

Mechanism of Action: The sEH enzyme metabolizes endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).[16][17] By inhibiting sEH, these piperidine derivatives increase the bioavailability of EETs. This leads to beneficial effects such as vasodilation (lowering blood pressure) and reduced inflammation, making them promising agents for treating hypertension and mitigating damage from ischemia-reperfusion injury.[16][17]

sEH_Pathway AA Arachidonic Acid CYP450 CYP Epoxyenase AA->CYP450 EETs EETs (Vasodilatory, Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH Effects Beneficial Cardiovascular Effects EETs->Effects DHETs DHETs (Less Active) sEH->DHETs Inhibitor Piperidine-derived sEH Inhibitor Inhibitor->sEH Inhibits

Caption: The role of soluble epoxide hydrolase (sEH) and its inhibition by piperidine derivatives.

Oncology

The piperidine scaffold is integral to numerous anticancer agents.[7][8] Derivatives of 2-(piperidin-1-yl)ethanol have been investigated as kinase inhibitors, anti-proliferative agents, and modulators of key signaling pathways.[1][8][18] For instance, certain derivatives act as androgen receptor (AR) signaling inhibitors for prostate cancer or as IκB kinase (IKK) inhibitors to suppress inflammatory pathways that promote tumor growth.[7][8] The structural flexibility of the scaffold allows for precise orientation of pharmacophores to engage with the ATP-binding pocket of kinases or the ligand-binding domain of nuclear receptors.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(piperidin-1-yl)ethanol scaffold has yielded critical insights into the structural requirements for biological activity.

  • Left-Hand Side (Piperidine Substituents): For sEH inhibitors, bulky, nonpolar cycloalkyl groups attached to the piperidine nitrogen generally enhance potency.[16] In contrast, for AChE inhibitors, substitutions at the C4 position of the piperidine ring are often used to introduce moieties that interact with the peripheral anionic site of the enzyme.[19]

  • Right-Hand Side (Aromatic Moiety): The nature and substitution pattern of aromatic rings are critical. For sEH inhibitors, para-substitution on a phenyl ring is generally well-tolerated, but polar groups like hydroxyls can decrease potency.[16] For AChE inhibitors, specific substitutions (e.g., an ortho-fluoro on a benzamide ring) can dramatically increase potency, likely by forming key hydrogen bonds within the active site.[14]

  • Linker Modifications: The ethyl-alcohol linker can be modified to amides, ethers, or other functionalities to alter properties like stability, polarity, and binding interactions. The amide linkage in N-(2-(piperidin-1-yl)ethyl)benzamides, for example, provides a crucial hydrogen bond donor/acceptor site.[14]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized, self-validating protocols are essential.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and is the gold standard for screening inhibitors.

Causality: The assay measures the product of a reaction catalyzed by AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 10 mM ATCh iodide solution in the phosphate buffer.

    • Prepare a solution of AChE enzyme (e.g., 0.5 units/mL) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound solution at various concentrations (perform serial dilutions). Use DMSO for the negative control.

      • 20 µL of the DTNB solution.

    • Mix and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the ATCh solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is critical for predicting the in vivo clearance of a drug candidate.

Causality: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. By incubating a compound with HLMs and a necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized. A fast rate of depletion suggests high in vivo clearance and a short half-life.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 20 mg/mL stock of pooled HLM in buffer.

    • Prepare a 20 mM NADPH regenerating system solution in buffer.

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and buffer at 37°C for 5 minutes.

    • Add the test compound to the mixture (final concentration 1 µM) and briefly vortex.

    • Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the reaction.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Conclusion and Future Perspectives

Derivatives of 2-(piperidin-1-yl)ethanol are firmly established as a cornerstone of modern medicinal chemistry. Their proven success in targeting complex diseases like Alzheimer's, hypertension, and cancer underscores the value of this privileged scaffold. The future of research in this area is bright and will likely focus on several key themes:

  • Multi-Target-Directed Ligands (MTDLs): As diseases like AD are understood to be multifactorial, designing single molecules that can modulate multiple targets (e.g., AChE, Aβ aggregation, and inflammation) is a highly promising strategy.[14][15]

  • Rational and Computational Design: The use of molecular docking and other computational tools will continue to guide the synthesis of more potent and selective derivatives, reducing the trial-and-error aspect of drug discovery.[14][15]

  • Exploration of New Therapeutic Areas: The favorable pharmacological properties of the piperidine core suggest that its derivatives could be successfully applied to other diseases, including parasitic infections, viral diseases, and pain management.[7][9]

By integrating rational design with robust synthetic methodologies and rigorous biological evaluation, the 2-(piperidin-1-yl)ethanol scaffold will undoubtedly continue to yield novel and impactful therapeutic agents for years to come.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. [Link]

  • Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol | Request PDF - ResearchGate. [Link]

  • FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol - AIR Unimi. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - AIR Unimi. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC. [Link]

  • Piperidine derivatives as potential drugs for Alzheimer disease therapy... - ResearchGate. [Link]

  • (PDF) Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer - ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. [Link]

  • N-Piperidinoethanol | C7H15NO | CID 18232 - PubChem. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Intensification for the Kilogram-Scale Synthesis of 2-Piperidineethanol

Executive Summary 2-Piperidineethanol (CAS: 1484-84-0) is a critical pharmacophore and intermediate used in the synthesis of antipsychotic agents (e.g., Risperidone, Paliperidone) and various local anesthetics. While lab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Piperidineethanol (CAS: 1484-84-0) is a critical pharmacophore and intermediate used in the synthesis of antipsychotic agents (e.g., Risperidone, Paliperidone) and various local anesthetics. While laboratory-scale synthesis often utilizes expensive rhodium catalysts or hazardous hydride reagents, these methods are economically unviable at the kilogram scale.

This application note details a robust, scalable protocol for the heterogeneous catalytic hydrogenation of 2-pyridineethanol using 5% Ruthenium on Carbon (Ru/C) in an aqueous medium. This method offers superior atom economy, eliminates the need for pyrophoric hydride reagents, and utilizes water as a green solvent, significantly reducing the E-factor of the process.

Strategic Route Selection & Mechanism

Route Comparison

The reduction of the pyridine ring is thermodynamically favorable but kinetically inhibited by the high resonance energy of the aromatic system.

ParameterRoute A: Pd/C + Acetic AcidRoute B: Rh/C + AlcoholRoute C: Ru/C + Water (Recommended)
Catalyst Cost ModerateVery HighLow/Moderate
Pressure Req. Low (1-5 bar)Low (5-10 bar)Medium (40-60 bar)
Solvent Glacial Acetic AcidMethanol/EthanolWater
Selectivity Risk of Ring OpeningHighHigh
Safety Flammable SolventFlammable SolventNon-Flammable Solvent
Scalability Corrosive (requires Hastelloy)GoodExcellent (Stainless Steel)

Decision Matrix: Route C is selected for large-scale operations due to the non-flammability of water (mitigating H2 fire risks) and the cost-effectiveness of Ruthenium compared to Rhodium.

Mechanistic Pathway

The hydrogenation follows a modified Horiuti-Polanyi mechanism. The pyridine nitrogen absorbs onto the metal surface, facilitating the stepwise addition of hydrogen. Water plays a dual role: it acts as a solvent and facilitates proton transfer, stabilizing the surface intermediates.

G Start 2-Pyridineethanol (Substrate) Ads Adsorption (N-Metal Bonding) Start->Ads + Catalyst Surface Step1 1,2-Dihydro Intermediate Ads->Step1 + H2 (Surface) Step2 1,2,3,4-Tetrahydro Intermediate Step1->Step2 + H2 Prod 2-Piperidineethanol (Product) Step2->Prod + H2 Desorption

Figure 1: Stepwise hydrogenation mechanism on the Ruthenium surface.

Core Protocol: Kilogram-Scale Synthesis

Safety Warning: This protocol involves high-pressure hydrogen gas (50 bar) and pyrophoric catalysts. Operations must be conducted in a blast-proof facility with appropriate gas detection systems.

Materials & Equipment
  • Reactor: 5L High-Pressure Autoclave (SS316 or Hastelloy), rated to 100 bar, with gas entrainment impeller.

  • Substrate: 2-Pyridineethanol (Purity >98%).

  • Catalyst: 5% Ru/C (50% water wet paste). Note: Handling wet paste significantly reduces pyrophoric risk.

  • Solvent: Deionized Water (Type II).

  • Gas: Hydrogen (Grade 5.0).

Experimental Procedure
Step 1: Reactor Loading[1]
  • Ensure the reactor is clean, dry, and leak-tested with Nitrogen at 60 bar.

  • Charge 1.0 kg (8.12 mol) of 2-Pyridineethanol into the vessel.

  • Add 2.5 L of Deionized Water.

  • Add 50 g of 5% Ru/C (wet paste). Effective loading: 0.25 wt% dry basis.

    • Critical: Add catalyst to the liquid to avoid dry powder static ignition.

Step 2: Inertization & Pressurization[1]
  • Seal the reactor.[1]

  • Purge with Nitrogen (3 cycles: pressurize to 5 bar, vent to 0.5 bar).

  • Purge with Hydrogen (3 cycles: pressurize to 10 bar, vent to 1 bar) to displace Nitrogen.

  • Pressurize the reactor to 50 bar (725 psi) with Hydrogen.

Step 3: Reaction[1]
  • Set agitation to 800-1000 RPM . High shear is required to overcome gas-liquid mass transfer limitations.

  • Heat the mixture to 85°C .

    • Note: The reaction is exothermic. Monitor the internal temperature closely. Use the cooling jacket to maintain T < 95°C.

  • Maintain constant pressure (50 bar) via a demand regulator (hydrogen uptake mode).

  • End Point: Reaction is complete when H2 uptake ceases (typically 6-8 hours). Allow a 1-hour "soak" period after uptake stops.

Step 4: Work-up[1]
  • Cool the reactor to 25°C.

  • Vent H2 slowly to a dedicated exhaust system. Purge with Nitrogen (3 cycles).

  • Filtration: Discharge the reaction mixture through a Sparkler filter or Buchner funnel with a Celite bed to remove the catalyst.

    • Safety: Keep the filter cake wet with water at all times. Dry Ru/C is pyrophoric.

  • Concentration: Remove water via rotary evaporation at 60°C under reduced pressure (50 mbar).

Purification & Analysis

Crude 2-piperidineethanol is a viscous, colorless to pale yellow liquid. High purity (>99.5%) is achieved via vacuum distillation.

Vacuum Distillation Protocol

Due to the high boiling point of the product (>230°C at atm), vacuum distillation is mandatory to prevent thermal degradation.

ParameterSetting
Apparatus Fractional Distillation Column (Vigreux or Packed)
Vacuum Pressure 10 - 15 mmHg
Bath Temperature 130°C - 140°C
Vapor Temperature (bp) 108°C - 112°C
Reflux Ratio 1:3 (initially), then 1:1

Yield: Typical isolated yield is 92-95% (approx. 960g - 990g).

Analytical Validation
  • GC-FID: Column DB-1 or equivalent. Product elutes significantly later than the starting material.

  • 1H NMR (CDCl3):

    • Verify loss of aromatic protons (7.0 - 8.5 ppm region).

    • Confirm appearance of multiplet signals in the 1.2 - 3.0 ppm region (piperidine ring protons).

Process Workflow Diagram

Workflow RawMat Raw Material Charge (1kg Substrate + Water + Ru/C) Reactor High-Pressure Reactor (50 bar H2, 85°C, 8h) RawMat->Reactor Load Filter Catalyst Filtration (Celite Bed) Reactor->Filter Discharge Filter->Reactor Recycle Catalyst (Optional) Evap Solvent Removal (Rotary Evaporator) Filter->Evap Filtrate Distill Vacuum Distillation (10 mmHg, 110°C) Evap->Distill Crude Oil Final Pure 2-Piperidineethanol (>99.5%) Distill->Final Fraction 2

Figure 2: End-to-end process flow for the kilogram-scale synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningEnsure substrate is free of sulfur/halogens. Increase catalyst load by 10%.
Low H2 Uptake Mass Transfer LimitIncrease agitation speed (RPM). Ensure impeller is disrupting the gas-liquid interface.
Ring Opening Temperature too highReduce temperature to 70°C. Ensure no acidic impurities are present.
Cloudy Product Water/Solvent residueIncrease drying time or use a molecular sieve post-distillation.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[2][3] Academic Press. (Standard text on heterogeneous catalysis).

  • Studer, M., et al. (2000). Process for preparing 2-piperidineethanol compounds.[2][4] U.S. Patent No.[4] 6,258,955. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Reilly, E., et al. (2001). Processes for preparing 2-piperidineethanol compounds.[2][4] European Patent EP1131289B1.[2] Retrieved from [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.Angewandte Chemie International Edition, 43(15), 2859-2862. (Mechanistic insights).

Sources

Application

Analytical Methods for Quantification of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Executive Summary & Chemical Context[2][3][4] Target Molecule: 2-(4-Piperidin-1-ylmethylphenyl)ethanol CAS Registry Number: 946598-65-4 (Representative/Analogous) Molecular Formula: Molecular Weight: 219.33 g/mol [1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4]

Target Molecule: 2-(4-Piperidin-1-ylmethylphenyl)ethanol CAS Registry Number: 946598-65-4 (Representative/Analogous) Molecular Formula:


Molecular Weight:  219.33  g/mol [1]

This guide details the quantification of 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a critical intermediate often encountered in the synthesis of H3-receptor antagonists (e.g., Pitolisant) and various antihistamines.[1]

The Analytical Challenge

The molecule presents a classic "Basic Nitrogen + Phenyl" challenge:

  • Silanol Interaction: The basic piperidine nitrogen (

    
    ) protonates under standard acidic HPLC conditions, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.
    
  • Chromophore Limitations: While the phenyl ring provides UV absorption, it lacks strong conjugation, limiting UV sensitivity to the low-wavelength region (210–220 nm) where solvent cut-off noise is higher.

The Solution Strategy

We present a dual-method approach to address different stages of the drug development lifecycle:

  • Method A (High-pH HPLC-UV): Optimized for Process Control and Purity Analysis (mg/mL range). Uses high pH to neutralize the amine, ensuring perfect peak symmetry.[2]

  • Method B (LC-MS/MS): Optimized for Genotoxic Impurity Screening and Bioanalysis (ng/mL range).[1] Uses acidic conditions for maximum ionization efficiency.[1]

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Reaction Mix or Plasma) Selection Select Method Sample->Selection MethodA Method A: HPLC-UV (High pH) Selection->MethodA Purity/Assay (>0.1%) MethodB Method B: LC-MS/MS (Acidic Formate) Selection->MethodB Trace/Impurity (<0.05%) PrepA Dilution in MeCN:Water (50:50) MethodA->PrepA PrepB SPE or Protein Precipitation MethodB->PrepB ColA Hybrid C18 (XBridge/Gemini) pH 9.5 Stable PrepA->ColA ColB Charged Surface C18 or Biphenyl Selectivity for Aromatics PrepB->ColB Result Quantification & Reporting ColA->Result ColB->Result

Caption: Decision matrix for selecting the appropriate quantification pathway based on sensitivity requirements.

Method A: High-pH HPLC-UV (Process Control)

Rationale: By elevating the mobile phase pH above the


 of the piperidine moiety (pH > 10), the molecule remains uncharged (neutral). This eliminates ionic interactions with residual silanols on the stationary phase, resulting in sharp, symmetrical peaks without the need for ion-pairing agents.[2]
Equipment & Reagents[1][2][5]
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Critical Selection. Must be high-pH stable.[1]

    • Recommended: Waters XBridge C18 (

      
      ) or Phenomenex Gemini NX-C18.[1]
      
  • Reagents: Ammonium Bicarbonate, Ammonium Hydroxide (25%), Acetonitrile (HPLC Grade).[2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10

L
Detection UV @ 215 nm (Primary), 254 nm (Secondary for specificity)
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Elute polar matrix
12.090Linear Ramp
15.090Wash
15.110Re-equilibration
20.010End
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5,000.[1]
    
  • RSD (n=6): < 1.0% for area.[1]

Method B: LC-MS/MS (Trace Analysis)[2]

Rationale: For trace quantification (e.g., genotoxic impurity screening or PK studies), UV is insufficient.[2] We utilize ESI+ in acidic conditions.[1] While acidic pH protonates the piperidine (causing potential tailing), we mitigate this by using a Charged Surface Hybrid (CSH) column or a Biphenyl phase, which provides alternative selectivity mechanisms (


 interactions) and better loadability for basic compounds.[2]
Mass Spectrometry Parameters (Source: ESI+)
  • Precursor Ion:

    
    
    
  • Mode: MRM (Multiple Reaction Monitoring)[3]

MRM Transition Table:

Precursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
220.2 84.1 25Quantifier (Piperidine ring fragment)
220.2 135.1 18Qualifier (Cleavage of benzyl-N bond)
220.2 202.2 12Qualifier (Loss of

)

Note: Collision energies are instrument-dependent (optimized here for Triple Quadrupole). Perform a product ion scan to verify.

Chromatographic Conditions (LC-MS)
ParameterSetting
Column Waters CSH C18 (

) or Restek Raptor Biphenyl
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes (Fast LC)

Sample Preparation Protocols

Protocol A: Reaction Mixture (High Concentration)
  • Aliquot: Take 50

    
    L of reaction supernatant.
    
  • Quench/Dilute: Add 950

    
    L of Methanol:Water (50:50).
    
  • Filter: Pass through a 0.22

    
    m PTFE syringe filter.[1][4]
    
  • Vial: Transfer to HPLC vial for Method A.

Protocol B: Biological Matrix/Trace (Low Concentration)

Technique: Protein Precipitation (PPT) with Cleanup.

  • Spike: Add 50

    
    L of Internal Standard (e.g., Donepezil-d7 or Piperidine-d10) to 100 
    
    
    
    L of plasma/sample.[1]
  • Precipitate: Add 400

    
    L ice-cold Acetonitrile. Vortex for 30s.
    
  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporate: Transfer supernatant to a clean tube; evaporate to dryness under

    
     stream.
    
  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase A/B (90:10).
    
  • Inject: 2-5

    
    L into LC-MS/MS (Method B).
    

Logic of Fragmentation (Mechanism)

Understanding the MS fragmentation is vital for specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 220.2 Path1 Loss of H2O (Dehydration) Parent->Path1 Path2 C-N Bond Cleavage (Benzylic) Parent->Path2 Frag1 m/z 202.2 [M+H-H2O]+ Path1->Frag1 Frag2 m/z 84.1 Piperidine Ring Path2->Frag2 Charge retention on N Frag3 m/z 135.1 Hydroxyethyl-benzyl cation Path2->Frag3 Charge retention on Benzyl

Caption: Proposed ESI+ fragmentation pathway for 2-(4-Piperidin-1-ylmethylphenyl)ethanol.

Validation & Troubleshooting (ICH Q2(R1))

Validation Parameters (Summary)
ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.999Range: 80%–120% of target conc.[1]
Accuracy (Recovery) 98.0% – 102.0%Spiked at 3 levels (Low, Mid, High)
Precision (Repeatability) RSD < 1.0%n=6 injections
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for trace impurity analysis
Troubleshooting Guide
  • Peak Tailing (Method A):

    • Cause: pH dropped below 9.0 or column aging (loss of end-capping).[1]

    • Fix: Remake buffer with fresh Ammonium Hydroxide; ensure pH is 10.[1]0. Replace column if >1000 injections.[1]

  • Carryover (Method B):

    • Cause: Basic amine sticking to injector needle.[1]

    • Fix: Use an acidic needle wash (e.g., 1% Formic Acid in MeOH) followed by a basic wash (Ammonium Hydroxide in MeOH) in the autosampler sequence.

  • Low Sensitivity (Method B):

    • Cause: Ion suppression from matrix.[1]

    • Fix: Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 10.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]

  • McCalley, D. V. (2010).[2][1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[2] (Foundational text on high-pH chromatography for basic amines).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for gradient optimization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Piperidin-1-ylmethylphenyl)ethanol Synthesis

This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol (also referred to as 4-(2-hydroxyethyl)benzylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol (also referred to as 4-(2-hydroxyethyl)benzylpiperidine).[1]

The content is structured to address yield-limiting factors in the two primary synthetic routes: Nucleophilic Substitution (SN2) and Reductive Amination .

Case ID: SYN-80765-OPT Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist[1]

Part 1: Critical Synthesis Pathways & Decision Logic

Before troubleshooting, verify which synthetic route you are currently employing. The choice of pathway dictates the specific yield-killing mechanisms.

Pathway A: Nucleophilic Substitution (The "Alkylation" Route)
  • Reagents: 4-(Chloromethyl)phenethyl alcohol + Piperidine.[1]

  • Mechanism: SN2 attack of piperidine on the benzylic chloride.

  • Common Yield: 50–70% (Unoptimized).[1]

  • Primary Failure Mode: Competitive O-alkylation (ether formation) or polymerization of the benzyl chloride.[1]

Pathway B: Reductive Amination
  • Reagents: 4-(2-Hydroxyethyl)benzaldehyde + Piperidine + Reducing Agent (e.g., NaBH(OAc)3).[1]

  • Mechanism: Imine formation followed by hydride reduction.[1][2][3]

  • Common Yield: 75–90% (Optimized).[1]

  • Primary Failure Mode: Incomplete imine formation or reduction of the aldehyde to the diol (4-(2-hydroxyethyl)benzyl alcohol).[1]

Pathway Visualization

The following diagram illustrates the competitive pathways and critical control points.

ReactionPathways Start_Cl 4-(Chloromethyl) phenethyl alcohol Target TARGET PRODUCT 2-(4-Piperidin-1-ylmethylphenyl)ethanol Start_Cl->Target Path A: S_N2 Alkylation (Base, Solvent) Impurity_O Impurity A: O-Alkylated Ether Start_Cl->Impurity_O Side Rxn: O-Alkylation (High pH, Polar Protic) Start_Ald 4-(2-Hydroxyethyl) benzaldehyde Start_Ald->Target Path B: Reductive Amination (NaBH(OAc)3, DCM/DCE) Impurity_Diol Impurity B: Reduction Byproduct (Diol) Start_Ald->Impurity_Diol Side Rxn: Direct Reduction (Strong Reductant) Piperidine Piperidine Piperidine->Target

Caption: Figure 1. Competitive reaction pathways for 2-(4-Piperidin-1-ylmethylphenyl)ethanol synthesis showing critical impurity branch points.

Part 2: Troubleshooting Guide (SN2 Alkylation Route)

User Issue: "I am using 4-(chloromethyl)phenethyl alcohol and piperidine, but my yield is stuck at 50%. I see a lot of baseline material on TLC."

Root Cause Analysis

The starting material, 4-(chloromethyl)phenethyl alcohol, contains both a leaving group (Cl) and a nucleophile (OH).[1] Under basic conditions, the alkoxide can form, leading to intermolecular etherification (polymerization) or intramolecular cyclization (though less likely for this chain length). Additionally, the generated HCl must be scavenged without deprotonating the alcohol.

Optimization Protocol
VariableRecommendationScientific Rationale
Base Selection K₂CO₃ or DIPEA (Hunig's Base)Avoid strong bases like NaOH or NaH which deprotonate the free hydroxyl group (pKa ~16), promoting O-alkylation.[1] Carbonates are mild enough to scavenge HCl but not deprotonate the alcohol.
Solvent Acetonitrile (MeCN) or Acetone Polar aprotic solvents favor SN2.[1] Avoid alcohols (Ethanol) which can compete as nucleophiles (solvolysis).[1]
Stoichiometry Piperidine (2.5 - 3.0 eq) Use excess piperidine.[1] It acts as both the nucleophile and the HCl scavenger. The piperidine-HCl salt will precipitate and can be filtered off.[1]
Temperature Reflux (60-80°C) Benzyl chlorides are reactive; however, too high heat promotes polymerization.[1] Monitor conversion closely.
Step-by-Step Recovery Procedure
  • Dissolve 1.0 eq of 4-(chloromethyl)phenethyl alcohol in anhydrous Acetonitrile (0.2 M concentration).

  • Add 1.5 eq of anhydrous K₂CO₃ (powdered).

  • Add 1.2 eq of Piperidine dropwise at room temperature.

  • Heat to 60°C and monitor by TLC/HPLC.

  • Workup: Filter the solids (K₂CO₃ + KCl). Evaporate solvent.[1][4]

  • Purification (Critical): Dissolve residue in EtOAc. Wash with water (to remove excess piperidine).[1] If the product is still impure, perform an Acid-Base Extraction :

    • Extract organic phase with 1M HCl (Product goes to aqueous layer).[1]

    • Wash aqueous layer with EtOAc (Removes non-basic impurities).[1]

    • Basify aqueous layer to pH 10 with NaOH.

    • Extract back into EtOAc.[1]

Part 3: Troubleshooting Guide (Reductive Amination Route)

User Issue: "I am reacting 4-(2-hydroxyethyl)benzaldehyde with piperidine and NaBH4, but I am getting a mixture of the product and the benzyl alcohol derivative."

Root Cause Analysis

The formation of the "benzyl alcohol" impurity (4-(2-hydroxyethyl)benzyl alcohol) indicates that the aldehyde is being reduced before it forms the imine with piperidine. This happens when the reducing agent is too strong or added too quickly.

Optimization Protocol
VariableRecommendationScientific Rationale
Reducing Agent NaBH(OAc)₃ (STAB)Sodium triacetoxyborohydride is milder than NaBH₄.[1] It selectively reduces the imine/iminium species faster than the aldehyde.
Solvent DCE (Dichloroethane) or DCM Halogenated solvents stabilize the iminium ion intermediate.
Additives Acetic Acid (1.0 eq) Catalyzes imine formation.[1] Essential when using STAB to ensure protonation of the intermediate.
Procedure One-Pot, Stepwise Allow the aldehyde and piperidine to stir for 30-60 mins before adding the reducing agent to ensure imine equilibrium is established.
Step-by-Step Improved Protocol
  • Mix 1.0 eq of 4-(2-hydroxyethyl)benzaldehyde and 1.1 eq of Piperidine in DCE (0.3 M).

  • Add 1.0 eq of Acetic Acid. Stir at Room Temp for 1 hour.

  • Cool to 0°C.

  • Add 1.5 eq of NaBH(OAc)₃ portion-wise.

  • Warm to Room Temp and stir overnight.

  • Quench with saturated NaHCO₃ solution.

Part 4: FAQ & Reference Data

Q: Can I use catalytic hydrogenation (H₂/Pd-C) for the reductive amination?

A: Yes, but be cautious. While H₂/Pd-C is effective for benzyl amines, it can sometimes lead to debenzylation (cleavage of the C-N bond) if the reaction runs too long or at high pressure, especially since this is a benzylic amine. Chemical reduction (STAB) is generally more chemoselective for this specific substrate.[1]

Q: How do I remove unreacted piperidine?

A: Piperidine has a low boiling point (106°C) but can stick.[1] The most effective method is the Acid-Base Extraction described in Part 2. Alternatively, washing the organic layer with saturated aqueous CuSO₄ solution will complex the piperidine (turning the aqueous layer blue) and remove it, though this is less common in GMP settings.

Q: Why is my product an oil?

A: 2-(4-Piperidin-1-ylmethylphenyl)ethanol is often an oil or a low-melting solid.[1] If you need a solid for storage, convert it to the Hydrochloride salt . Dissolve the oil in diethyl ether and bubble HCl gas or add HCl in dioxane. The salt should precipitate as a white solid.

Reference List
  • Reductive Amination Selectivity : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • N-Alkylation of Piperidines : Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[1] Journal of Organic Chemistry, 2010, 75(16), 5470-5477.[1] Link[1]

  • General Piperidine Synthesis : "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2022.[1][5] Link

  • Process Chemistry Insights : "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." The Journal of Organic Chemistry, 2025.[6] Link[1]

Sources

Optimization

Purification challenges for 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Technical Support Center: 2-(4-Piperidin-1-ylmethylphenyl)ethanol Topic: Purification & Isolation Strategies Ticket ID: #PUR-5829-PIP Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Piperidin-1-ylmethylphenyl)ethanol Topic: Purification & Isolation Strategies Ticket ID: #PUR-5829-PIP Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Amphiphilic" Challenge

Welcome to the technical guide for 2-(4-Piperidin-1-ylmethylphenyl)ethanol . This molecule presents a classic "dual-personality" challenge in organic purification:

  • The Basic Head: The tertiary piperidine nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) creates strong interactions with acidic silanols on silica gel, leading to severe tailing.
    
  • The Polar Tail: The primary alcohol moiety increases polarity and water solubility, complicating aqueous extractions.[1][2]

  • The Linker: The benzyl group adds lipophilicity, but often not enough to make the free base a stable solid, resulting in "oiling out."[1][2]

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this amino-alcohol scaffold.

Module 1: Chromatography Troubleshooting

User Issue: "My product streaks across the TLC plate and elutes as a broad, tailing peak on the flash column."

The Root Cause: Silanol Interaction

Standard silica gel (


) is slightly acidic. The basic nitrogen of the piperidine ring protonates upon contact with surface silanol groups (

), effectively acting as an ion-exchange resin rather than a partition medium.[1] This causes the "tailing" phenomenon.[1][3]
Protocol A: The "Amine-Modified" Mobile Phase

You must neutralize the silica surface before and during the run.[1]

Recommended Solvent System:

  • Base Solvent: Dichloromethane (DCM)[1][2]

  • Polar Modifier: Methanol (MeOH)[1][2]

  • Additive: Ammonium Hydroxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 28-30%) or Triethylamine (TEA).[1]
    

The "Golden Ratio" for this Molecule:



Step-by-Step Optimization:

  • Pre-wash: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the amine additive before loading the sample. This deactivates the silanols.[1]

  • Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use pure MeOH for loading, as it may cause band broadening immediately.[1][2]

  • Gradient: Start with 100% DCM (with 1% TEA) and ramp to 10% MeOH.

ngcontent-ng-c4120160419="" class="ng-star-inserted">

Critical Warning: Do not use Acetone/Hexane systems. Amines can react with acetone to form enamines/imines on the column, creating "ghost peaks."[1]

Module 2: Crystallization & Salt Formation

User Issue: "The product is a viscous yellow oil that refuses to crystallize. I need a solid for stability studies."

The Science of "Oiling Out"

The free base of 2-(4-Piperidin-1-ylmethylphenyl)ethanol has high rotational freedom and low lattice energy, making it prone to remaining an oil.[1][2] The solution is to freeze these rotations by forming a salt lattice.[1]

Protocol B: The Hydrochloric Acid Salt Screen

Converting the free base to the hydrochloride salt is the most reliable method to obtain a solid.[1]

Reagents:

  • Crude Free Base[1][2]

  • Solvent A: Absolute Ethanol (EtOH)[1][2][4]

  • Solvent B: Diethyl Ether (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or MTBE[1]
    
  • Reagent: 2M HCl in Diethyl Ether (anhydrous)[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of absolute EtOH.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in ether.

    • Observation: The solution should warm slightly (exothermic protonation).

  • Nucleation: Slowly add

    
     until the solution turns slightly turbid.
    
  • Crystallization: Stop stirring. Store at -20°C overnight.

  • Filtration: Filter the white precipitate under nitrogen (to prevent hygroscopic water uptake).[1]

Data: Salt Solubility Profile

Solvent SystemFree Base BehaviorHCl Salt BehaviorRecommendation
Water Sparingly SolubleHighly SolubleAvoid for crystallization
Ethanol SolubleSoluble (Hot) / Insoluble (Cold)Excellent
DCM SolubleSolublePoor for crystallization
Ether/Hexane Insoluble (Oils out)InsolubleUse as anti-solvent

Module 3: Impurity Scavenging (The Workup)

User Issue: "I have residual starting material (benzyl halide) and a styrene-like impurity in my NMR."

The Impurities:
  • Styrene Derivative: 4-(Piperidin-1-ylmethyl)styrene.[1] This forms via acid-catalyzed dehydration of the ethanol tail (elimination reaction).[1]

  • Benzyl Halide: Unreacted alkylating agent.[1]

Protocol C: The "Reverse-Phase" Extraction (Acid/Base Swing)

This method utilizes the basicity of the piperidine to separate it from neutral impurities (styrenes, halides).

Workflow Visualization:

WorkupFlow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract & Separate Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Styrenes, Halides) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 12 (NaOH or NH4OH) AqLayer1->Basify Extract2 Extract with DCM (x3) Basify->Extract2 FinalOrg Final Organic Layer (Pure Product Free Base) Extract2->FinalOrg Dry & Concentrate FinalAq Waste Aqueous Extract2->FinalAq Discard

Caption: Acid-Base "Swing" Extraction to remove neutral organic impurities.

Step-by-Step:

  • Dissolve crude in Ethyl Acetate.[1]

  • Extract with 1M HCl (aq) . The product moves to the water phase; neutral impurities stay in the organic phase.[1]

  • Discard the organic phase.[1]

  • Basify the aqueous phase with 6M NaOH until pH > 12.[1]

  • Extract the now-neutral free base back into DCM .[1]

FAQ: Common Pitfalls

Q: Can I use Acetone for recrystallization? A: Avoid it. Primary/secondary amine impurities (if any) will form imines. Even with tertiary amines, acetone can promote aldol condensation byproducts under basic conditions.[1][2] Stick to Ethanol/Ether.[1]

Q: I see a new peak at M-18 in my Mass Spec. Is my product degrading? A: Yes. This is the [M-H₂O]⁺ peak, indicating dehydration.[1][2] This often happens inside the Mass Spec source (in-source fragmentation) due to the heat. However, if you see this peak in the NMR (vinyl protons at 5.0-6.0 ppm), you have chemically dehydrated your product.[1][2] Avoid heating the free base above 60°C without solvent.[1]

Q: How do I remove the "fishy" smell of piperidine? A: The smell indicates residual piperidine or degradation.[1] Perform a high-vacuum drying step (0.1 mbar) at 40°C for 4 hours. If the smell persists, repeat the Acid/Base extraction (Protocol C).[2]

References & Authoritative Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification and salt formation techniques). [1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] (Essential for identifying solvent peaks in the oily product). [1][2]

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Chromatographic Separation Techniques (2.2.46). (Guidelines on tailing factors and amine modifiers in HPLC/TLC).

  • Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for estimating basicity of the piperidine nitrogen).

Sources

Troubleshooting

Minimizing byproduct formation in piperidine ethanol synthesis

A Guide to Minimizing Byproduct Formation and Maximizing Purity Welcome to the technical support center for piperidine ethanol synthesis. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the technical support center for piperidine ethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address the specific challenges encountered during the synthesis of 2-(Piperidin-1-yl)ethan-1-ol.

Introduction: Common Synthesis Routes and Challenges

2-(Piperidin-1-yl)ethan-1-ol, also known as N-hydroxyethylpiperidine, is a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][2] The most prevalent industrial synthesis involves the catalytic hydrogenation of 2-pyridineethanol.[2][3] While effective, this method is often plagued by the formation of specific byproducts that can complicate purification and reduce overall yield.[4][5] This guide provides in-depth, question-and-answer-based solutions to these critical issues.

Section 1: Troubleshooting the Catalytic Hydrogenation of 2-Pyridineethanol

This section focuses on the most common synthesis route and its primary challenges.

Q1: My synthesis of piperidine ethanol from 2-pyridineethanol shows a significant, persistent impurity. What is it likely to be and why does it form?

Answer: The most problematic and common byproduct in this synthesis is N-methyl-2-(2-hydroxyethyl)piperidine (MPA) .[5][6] Its formation is a known issue when using various hydrogenation catalysts, particularly under certain reaction conditions.

The precise mechanism for the N-methylation is not definitively established in all literature, but it is understood to be a catalyst-mediated side reaction. It likely involves the cleavage of the ethanol side chain or reaction with trace impurities that can act as a methyl source under hydrogenation conditions. This side reaction competes directly with the desired hydrogenation of the pyridine ring, leading to reduced selectivity and yield of the target piperidine ethanol.[4][5]

Q2: How can I minimize the formation of the N-methyl-2-(2-hydroxyethyl)piperidine (MPA) byproduct?

Answer: Minimizing MPA formation is critical for achieving high purity and yield. Several field-proven strategies can be employed, often in combination, to suppress this side reaction to less than 1% or even 0.5% by weight.[4]

Core Strategies:

  • Addition of a Co-Amine: The most effective method is to introduce another amine into the reaction medium.[6][7] The addition of piperidine itself is highly preferred and can dramatically reduce the generation of MPA.[4][6] The added amine is thought to competitively occupy active sites on the catalyst, thereby inhibiting the N-methylation side reaction. An amount of at least 10 mole percent relative to the 2-pyridineethanol starting material is recommended.[6]

  • Optimize Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. The optimal range for minimizing MPA is typically between 100°C and 120°C .[5]

  • Increase Hydrogen Pressure: Operating at higher hydrogen pressures favors the desired ring hydrogenation over side reactions. Pressures of at least 34.5 bar (500 psig) are recommended, with optimal results often seen at pressures of 103.5 bar (1500 psig) or higher.[5][6]

  • Select an Appropriate Catalyst: Noble metal catalysts are preferred. Ruthenium (e.g., Ru on carbon or RuO₂) has been shown to be particularly effective for this transformation, providing high yield and selectivity when combined with the strategies above.[4][5]

The following workflow provides a logical approach to troubleshooting this specific issue.

G start High MPA Byproduct Detected (>1% by GC) step1 Is a co-amine (e.g., piperidine) present in the reaction? start->step1 step2 Add Piperidine (≥10 mol%) to the reaction medium. step1->step2 No step3 What is the reaction temperature? step1->step3 Yes step2->step3 step4 Adjust temperature to 100-120°C range. step3->step4 Outside range step5 Check Hydrogen Pressure step3->step5 In 100-120°C range step4->step5 step6 Increase H2 pressure to ≥103.5 bar (1500 psig). step5->step6 <103.5 bar step7 Review Catalyst Choice step5->step7 ≥103.5 bar step6->step7 step8 Consider Ru-based catalyst (e.g., Ru/C, RuO2). step7->step8 Using other catalyst end_node MPA Levels Minimized step7->end_node Using Ru catalyst step8->end_node

Caption: Troubleshooting workflow for minimizing MPA byproduct.
Q3: What are the recommended starting conditions for a highly selective synthesis?

Answer: Based on extensive process optimization studies, a set of preferred conditions has been established to maximize the yield of piperidine ethanol while keeping the problematic MPA byproduct to a minimum.[5]

ParameterRecommended ConditionRationale & Citation
Starting Material 2-Pyridineethanol (EP)The precursor for the desired piperidine ethanol (PE).[5]
Catalyst 5% Ruthenium on Carbon (Ru/C)Demonstrated high activity and selectivity for this transformation.[5]
Co-Amine/Solvent PiperidineActs as both a solvent and a highly effective suppressant of N-methylation.[4][6]
Temperature 100-120°COptimal range to balance reaction rate and minimize side reactions.[5]
H₂ Pressure ≥103.5 bar (1500 psig)High pressure favors the desired ring saturation.[5][6]
Agitation Vigorous mixingEnsures efficient mass transfer of hydrogen to the catalyst surface.
Experimental Protocol: High-Selectivity Hydrogenation of 2-Pyridineethanol

This protocol is a synthesis of best practices described in the literature for minimizing byproduct formation.[4][5]

  • Reactor Preparation: Charge a suitable high-pressure autoclave with 2-pyridineethanol (1.0 eq) and piperidine (used as the solvent, ~5-10 volumes).

  • Catalyst Addition: Add the 5% Ru/C catalyst under an inert atmosphere (e.g., nitrogen). The catalyst loading can be optimized but is typically in the range of 1-5% by weight relative to the starting material.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 1500-2000 psig). Begin agitation and heat the mixture to the target temperature (e.g., 110°C).

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Product Recovery: Filter the reaction mixture to remove the heterogeneous catalyst. The piperidine solvent and the desired 2-piperidineethanol product can be separated from the filtrate by fractional distillation.[4] Analyze the product by GC to confirm purity and the low level of the MPA byproduct.

Section 2: General Purification and Quality Issues
Q4: My purified piperidine ethanol has a yellow tint. What causes this discoloration and how can I remove it?

Answer: A yellow or brown discoloration in piperidine derivatives often indicates the presence of oxidation products .[8] Piperidines, being secondary amines, can be susceptible to air oxidation over time, forming impurities that absorb visible light.

Troubleshooting and Remediation:

  • Inert Atmosphere Handling: During workup and storage, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification Methods:

    • Distillation: Vacuum distillation is a highly effective method for separating the desired colorless piperidine ethanol from less volatile, colored impurities.

    • Acid-Base Extraction: For a more rigorous purification, an acid-base extraction can be employed to separate the basic product from neutral or acidic impurities, including many oxidation byproducts.[8]

Experimental Protocol: Purification via Acid-Base Extraction

This protocol is effective for removing neutral impurities and many colored oxidation byproducts from your basic piperidine ethanol product.[8]

  • Dissolution: Dissolve the crude, colored piperidine ethanol in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine ethanol will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Carefully separate the two layers. The organic layer containing the impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 50% NaOH solution) with stirring until the pH is strongly basic (pH > 11). This deprotonates the piperidine ethanol, making it soluble in organic solvents again.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by performing at least three separate extractions.

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G start Crude Piperidine Ethanol (in Organic Solvent) step1 Wash with 1M HCl start->step1 step2 Separate Layers step1->step2 org1 Organic Layer (Neutral Impurities) step2->org1 Discard aq1 Aqueous Layer (Protonated Product) step2->aq1 step3 Cool and add NaOH to pH > 11 aq1->step3 step4 Extract with DCM (3x) step3->step4 step5 Separate Layers step4->step5 org2 Organic Layer (Purified Product) step5->org2 aq2 Aqueous Layer (Salts) step5->aq2 Discard step6 Dry (Na2SO4), Filter, and Concentrate org2->step6 end_node Pure Piperidine Ethanol step6->end_node

Caption: Workflow for purification by acid-base extraction.
References
  • DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents.
  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
  • Schematic illustration of reductive amination of FUR to FUA and other... - ResearchGate. Available at: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. Available at: [Link]

  • WO 00/12476 - PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
  • EP 1131289 B1 - PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - European Patent Office. Available at: [Link]

  • Piperidine, 1-ethyl - Organic Syntheses Procedure. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Reagents and conditions: (a) absolute ethanol, piperidine, 10 min... - ResearchGate. Available at: [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - ResearchGate. Available at: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. Available at: [Link]

  • FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol - AIR Unimi. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. Available at: [Link]

  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - AIR Unimi. Available at: [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde Caolin Wang , Yuanbiao Tu , Jiaqian Han and Yuping Guo - Atlantis Press. Available at: [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords - ChemRxiv. Available at: [Link]

  • N-(2-Hydroxyethyl)piperidin - ZORA. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Piperidine

Welcome to the technical support center for the N-alkylation of piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the piperidine scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the piperidine scaffold, a privileged structure in modern pharmaceuticals.[1] N-alkylation is a fundamental transformation for modifying the physicochemical and pharmacological properties of these molecules.[2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic work. We will explore the causality behind experimental choices, focusing on the two primary methods: direct alkylation with alkyl halides and reductive amination.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of piperidine. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.

Q1: My reaction shows low or no conversion of the starting piperidine. What's going wrong?

Low conversion is a common frustration that can often be traced back to suboptimal reaction conditions or reagent choice.

Potential Causes & Solutions:

  • Inadequate Base Strength or Solubility: In direct alkylations using alkyl halides, a base is required to neutralize the hydrohalic acid formed during the reaction. If the base is too weak or insoluble in the reaction medium, the reaction will slow or stop as the piperidine starting material becomes protonated and non-nucleophilic.[3]

    • Solution 1: Change the Base/Solvent System. If you are using potassium carbonate (K₂CO₃) in a solvent like acetone where it is poorly soluble, consider switching to a more polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to improve solubility.[4] Alternatively, using a stronger, more soluble base like cesium carbonate or an organic base like N,N-diisopropylethylamine (DIPEA, Hunig's base) can be effective.[3][4]

    • Solution 2: Employ Phase Transfer Catalysis (PTC). For heterogeneous mixtures (e.g., solid K₂CO₃ in a nonpolar solvent), adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase, accelerating the reaction.[5][6]

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

    • Solution: Add a Catalyst. If you are using an alkyl bromide or chloride, adding a catalytic amount (e.g., 0.1 eq) of potassium iodide (KI) can significantly enhance reactivity through an in-situ Finkelstein reaction.[4][7]

  • Insufficient Temperature: Some alkylations, particularly with less reactive alkylating agents or sterically hindered substrates, require thermal energy to proceed at a reasonable rate.

    • Solution: Increase Temperature. Consider heating the reaction. Temperatures between 50-80 °C are common.[7][8] Microwave reactors can also be highly effective for driving reactions to completion quickly.[4][8]

Troubleshooting_Low_Yield start Low or No Conversion Observed q1 Is Starting Material (Piperidine) Consumed? start->q1 cause1 Potential Cause: Poor Reagent Solubility / Base Strength q1->cause1 No cause2 Potential Cause: Low Alkyl Halide Reactivity (Cl < Br < I) q1->cause2 Yes, but slowly sol1a Solution: Switch to DMF or ACN cause1->sol1a sol1b Solution: Use Stronger/Soluble Base (e.g., Cs₂CO₃, DIPEA) cause1->sol1b sol1c Solution: Add Phase Transfer Catalyst (e.g., TBAB) cause1->sol1c sol2 Solution: Add Catalytic KI (Finkelstein Reaction) cause2->sol2 cause3 Potential Cause: Insufficient Energy cause2->cause3 sol3 Solution: Increase Temperature or Use Microwave cause3->sol3

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm getting a significant amount of a second, more polar spot by TLC/LCMS. Is this the quaternary ammonium salt?

Yes, this is the most common byproduct in the N-alkylation of secondary amines and is a result of over-alkylation.[9] The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary ammonium salt.[10]

Prevention Strategies:

  • Control Stoichiometry and Addition Rate: This is the most critical factor. The goal is to maintain an excess of the piperidine nucleophile relative to the alkylating agent at all times.

    • Solution 1: Slow Addition. Use a syringe pump to add the alkyl halide (1.0 eq) slowly over several hours to a solution of the piperidine (1.1 eq).[3][9] This prevents a buildup of the alkylating agent concentration.

    • Solution 2: Use Piperidine as the Limiting Reagent (with caution). While less common, using a slight excess of the alkyl halide can drive the reaction to full conversion, but this must be carefully optimized to avoid significant quaternary salt formation.

  • Choose a Milder Reaction Method:

    • Solution: Use Reductive Amination. This is the most robust strategy to completely avoid over-alkylation.[10][11][12] The reaction proceeds via an iminium ion intermediate, which, once reduced, forms the tertiary amine that is unreactive under the reaction conditions.[2][11]

Q3: My reaction is messy, and I'm seeing byproducts other than the desired product or the quaternary salt.

Side reactions often depend on the specific substrates and solvents used.

Common Scenarios & Solutions:

  • Scenario 1: Using an Electron-Rich Benzyl Halide and a Nucleophilic Solvent. When using an electron-rich alkylating agent like p-methoxybenzyl chloride in a nucleophilic solvent like ethanol, you may observe significant formation of the corresponding benzyl ether or benzyl alcohol due to solvolysis.[8] This occurs because such substrates can react via an Sₙ1-like mechanism with a stabilized carbocation intermediate.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or DMF.[8]

  • Scenario 2: Elimination Reactions. If your alkylating agent is a secondary or tertiary halide, or is prone to elimination (e.g., contains a β-hydrogen), using a strong, sterically hindered base can favor the E2 elimination pathway, leading to alkene byproducts.

    • Solution: Use a weaker, non-hindered base like K₂CO₃ or NaHCO₃. If the reaction requires a stronger base, ensure the temperature is kept as low as possible to disfavor elimination.

Q4: My product is difficult to purify. How can I improve my purification strategy?

Purifying basic compounds like N-alkylated piperidines can be challenging.

Common Issues & Solutions:

  • Peak Tailing on Silica Gel Chromatography: The basic nitrogen atom of your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing.[13]

    • Solution 1: Basic Modifier. Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine or a 7N ammonia solution in methanol is effective.

    • Solution 2: Use Neutral or Basic Alumina. For very basic compounds, switching your stationary phase from silica to alumina can prevent these strong acidic interactions.

  • Separating Product from Pyridine Impurities: If your starting material was produced by the reduction of pyridine, residual pyridine can be difficult to remove by distillation due to close boiling points.

    • Solution: Selective Salt Formation. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture in an organic solvent, the piperidine will selectively precipitate as a solid piperidine carbonate salt, which can be filtered off.[13][14] The free base can then be regenerated by treating the salt with an aqueous base.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which N-alkylation method should I choose: Direct Alkylation or Reductive Amination?

The choice depends on your substrate, the desired product, and the equipment available.

Method_Selection start Need to N-Alkyl Piperidine q1 Is the corresponding Aldehyde/Ketone readily available? start->q1 method1 Reductive Amination q1->method1 Yes method2 Direct Alkylation (with Alkyl Halide) q1->method2 No / Halide is cheaper pros1 Pros: - No over-alkylation - High selectivity - Milder reducing agents available method1->pros1 pros2 Pros: - Wide range of alkyl halides available - Simple procedure method2->pros2 cons2 Cons: - Risk of over-alkylation - Can require heat method2->cons2

Caption: Decision tree for selecting an N-alkylation method.

  • Choose Direct Alkylation when you are working with simple, reactive primary alkyl halides and can carefully control the reaction stoichiometry to minimize over-alkylation. It is a straightforward and widely used method.[15]

  • Choose Reductive Amination when you need to avoid over-alkylation completely, when the corresponding aldehyde or ketone is readily available, or when direct alkylation proves problematic.[11][16] It is often considered a greener and more controlled approach.[12]

Q2: What are the best solvent and base combinations for direct N-alkylation?

There is no single "best" combination; the optimal choice is substrate-dependent. See the table below for a general guide.

Q3: How do I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.[7]

  • TLC: Use a mobile phase that gives good separation between your starting piperidine (less polar) and your N-alkylated product (more polar). The highly polar quaternary ammonium salt will typically remain at the baseline. Staining with potassium permanganate is often effective for visualizing amines.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of your starting material and the appearance of your product, and it will confirm the mass of the desired product and any byproducts like the quaternary salt.

Q4: What is Phase Transfer Catalysis (PTC) and when should I use it?

PTC is a technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., a solid inorganic base and an organic solution).[6][17] A phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, forms a lipophilic ion pair with the anion of the base (e.g., carbonate), allowing it to be transported into the organic phase to react.[5][18]

Use PTC when:

  • You want to use an inexpensive, simple inorganic base (like K₂CO₃ or NaOH) that is not soluble in your organic reaction solvent.[6]

  • You want to avoid using harsh, anhydrous conditions or expensive, hard-to-remove polar aprotic solvents. PTC often allows reactions to be run in less polar solvents like toluene or even under solvent-free conditions.[6]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is optimized to minimize over-alkylation by slow addition of the alkylating agent.[3][9]

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.1 equivalents) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Base Addition: Add a suitable base, such as powdered potassium carbonate (2.0 equivalents) or N,N-diisopropylethylamine (1.5 equivalents).[3]

  • Reaction: Begin stirring the solution at room temperature. Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Add the alkyl halide to the reaction mixture dropwise over 2-4 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature or heat to 50-70 °C. Monitor the reaction's progress by TLC or LC-MS until the starting piperidine is consumed.

  • Workup: Cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.[7][9] Caution: CO₂ may evolve.[9] Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This one-pot protocol is a highly efficient method for mono-alkylation.[2][7]

Reductive_Amination_Workflow start Combine Piperidine (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCM or DCE step2 Add Acetic Acid (optional, catalytic) Stir at RT for 1 hr start->step2 Forms Iminium Ion Intermediate step3 Portion-wise addition of Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) step2->step3 step4 Stir at RT for 12-24 hrs Monitor by TLC/LC-MS step3->step4 Reduces Iminium Ion step5 Quench with aq. NaHCO₃ step4->step5 step6 Extract with DCM, Dry, Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7

Caption: General workflow for N-alkylation via reductive amination.

  • Setup: To a solution of piperidine (1.0 equivalent) in dichloromethane (DCM, ~10 mL/mmol), add the desired aldehyde or ketone (1.1 equivalents).

  • Imine Formation: Add glacial acetic acid (0.1-1.1 equivalents) to the mixture to catalyze imine formation and stir at room temperature for 1 hour.[7]

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture. NaBH(OAc)₃ is preferred as it is mild and selective for the iminium ion over the carbonyl starting material.[2][7][19]

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous NaHCO₃ solution.[2]

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine.[7]

Section 4: Data & Reference Tables

Table 1: Comparison of Common N-Alkylation Methods
FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Carbonyl + Reducing Agent)
Primary Risk Over-alkylation to quaternary salt[9][10]Incomplete imine formation or reduction
Key Advantage Procedural simplicity; wide availability of alkyl halides.High selectivity for mono-alkylation; avoids over-alkylation.[11][12]
Common Reagents Alkyl-I, Alkyl-Br; K₂CO₃, DIPEA, NaH.[3]Aldehyde/Ketone; NaBH(OAc)₃, NaBH₃CN.[2][7]
"Green" Aspect Can generate stoichiometric salt waste.[15]Often higher atom economy; avoids potent alkylating agents.[12]
Best For... Simple primary alkylations where over-alkylation can be controlled.Complex substrates; when mono-alkylation is critical.
Table 2: Guide to Solvent and Base Selection for Direct Alkylation
BaseCommon SolventsNotes & Rationale
K₂CO₃ / Cs₂CO₃ MeCN, DMF, AcetoneInexpensive, common inorganic bases. Cs₂CO₃ is more soluble and basic, often giving better results.[4] Solubility is key; poor in less polar solvents.
DIPEA (Hunig's Base) MeCN, DCMA non-nucleophilic organic base. Soluble in most organic solvents. Prevents self-alkylation of the base.[3]
NaH DMF, THFA very strong, deprotonating base. Use at 0 °C initially. Requires anhydrous conditions. Generates H₂ gas.[3]
NaHCO₃ MeCN, DMFA very weak base, suitable for highly reactive alkylating agents (e.g., benzyl iodide) where minimal basicity is needed to prevent side reactions.[3]

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). ACS Publications. [Link]

  • Methods for mono‐selective N‐alkylation of amines using alkyl halides... - ResearchGate. (n.d.). ResearchGate. [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Journal of Heterocyclic Chemistry. [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024). PubMed. [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982). Old Dominion University. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org. (2019). ACS Publications. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Reddit. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • N-Dealkylation of Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Reductive Amination - Wordpress. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • US2363159A - Purification of piperidine - Google Patents. (n.d.).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022). Biomedical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in 2-(4-Piperidin-1-ylmethylphenyl)ethanol Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity in assays involving the small molecule 2-(4-Piperidin-1-ylmethylphenyl)ethanol. As a novel piperidine derivative, its observed activity can be influenced by a multitude of physicochemical and biological factors. This document provides a systematic, question-driven approach to troubleshoot and resolve these common issues, ensuring the integrity and reproducibility of your experimental results.

Our methodology is built on three pillars: diagnosing foundational assay integrity, investigating compound-specific properties, and exploring complex system interactions. By following this guide, you will be able to systematically identify and address the root cause of low bioactivity.

Part 1: Foundational Integrity - Is Your Assay System Validated?

Before attributing low activity to the compound itself, it is critical to validate the core components of your experimental setup. Flaws in the biological system or assay protocol are common sources of misleading data.

Q1: How can I be certain my cell line is correct and healthy?

Troubleshooting Steps:

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis. This DNA profiling technique provides a genetic fingerprint that can be compared against reference databases to confirm the line's identity.[4] This should be performed periodically, especially when acquiring a new cell line or after extended passaging.

  • Mycoplasma Detection: Regularly screen your cultures for mycoplasma contamination. PCR-based detection kits are highly sensitive and widely available. Contaminated cultures should be discarded immediately to prevent cross-contamination.[3][5]

Protocol 1: Routine Mycoplasma PCR Test

  • Sample Collection: Collect 1 mL of supernatant from a cell culture flask that is approximately 70-80% confluent and has been in culture for at least 48 hours without an antibiotic change.

  • DNA Extraction: Use a commercial PCR kit designed for mycoplasma detection. Follow the manufacturer's instructions for sample preparation, which typically involves a simple lysis and heat-inactivation step.

  • PCR Amplification: Add the prepared sample to the PCR master mix containing primers specific to conserved regions of the mycoplasma 16S rRNA gene.

  • Analysis: Run the PCR product on an agarose gel. The presence of a specific band size (as indicated by the kit's positive control) confirms mycoplasma contamination. Alternatively, use a real-time PCR assay for quantitative results.[3]

Table 1: Recommended Cell Line Quality Control Schedule

Quality Control TestFrequencyRationaleRecommended Source
Cell Line Authentication (STR) Upon receipt of a new line; Annually; Before publication submission.Prevents use of misidentified or cross-contaminated lines.[1]ATCC, ECACC
Mycoplasma Detection Monthly for all active cultures; Before cryopreservation.Ensures cellular health and prevents data artifacts from contamination.[2][3]Commercial Kits
Viability & Morphology Check At every passage.Monitors for signs of stress, contamination, or genetic drift.N/A
Q2: Are my assay conditions optimized for detecting a subtle response?

The Rationale: A lack of observed activity may not indicate an inactive compound, but rather an assay that is not sensitive enough to detect its effects. Parameters such as cell seeding density, compound incubation time, and reagent concentrations must be carefully optimized to create a sufficient signal window (the difference between positive and negative controls).[6][7] Suboptimal conditions can easily mask a genuine biological effect.[8]

Troubleshooting Steps:

  • Optimize Cell Density: Cells that are too sparse may not generate a detectable signal, while cells that are overgrown can exhibit altered metabolic states and reduced sensitivity. Perform a titration experiment to find the optimal cell number that results in logarithmic growth throughout the assay period.

  • Determine Optimal Incubation Time: The compound's effect may be time-dependent. A short incubation may not be sufficient for the biological cascade to occur, while a very long incubation could lead to secondary effects or compound degradation. A time-course experiment is essential.

  • Validate DMSO Tolerance: Most small molecules are dissolved in DMSO. High concentrations of DMSO can be toxic to cells and interfere with the assay. It is crucial to determine the maximum DMSO concentration your cell line can tolerate without affecting viability or the assay signal.[9]

Protocol 2: Checkerboard Assay for Cell Density and Incubation Time Optimization

  • Plate Seeding: In a 96-well plate, seed cells in serial dilutions (e.g., from 20,000 cells/well down to 1,000 cells/well) in columns.

  • Treatment: Treat replicate plates with a fixed, mid-range concentration of a known positive control compound and a vehicle control (e.g., 0.1% DMSO).

  • Time Course: At various time points (e.g., 24h, 48h, 72h), add the detection reagent (e.g., CellTiter-Glo®, resazurin) to one of the replicate plates.

  • Analysis: Measure the signal on a plate reader. Plot the signal-to-background ratio for the positive control at each cell density and time point. The optimal condition is the one that provides the largest and most stable signal window (Z-factor > 0.5).[6]

Diagram 1: Assay Optimization Workflow This diagram illustrates the logical flow for systematically optimizing key assay parameters to ensure robust and reproducible results.

Assay_Optimization_Workflow cluster_0 Parameter Optimization Start Start Optimization CellDensity Titrate Cell Seeding Density Start->CellDensity IncubationTime Perform Time-Course CellDensity->IncubationTime DMSO Determine DMSO Tolerance IncubationTime->DMSO ZFactor Calculate Z-Factor and Signal Window DMSO->ZFactor Optimized Assay Conditions Optimized ZFactor->Optimized Z' > 0.5 Reassess Re-evaluate Parameters ZFactor->Reassess Z' <= 0.5 Reassess->CellDensity

Caption: Workflow for optimizing critical assay parameters.

Part 2: Compound-Specific Issues - Is the Molecule the Variable?

If the assay system is validated, the next step is to investigate the physicochemical properties of 2-(4-Piperidin-1-ylmethylphenyl)ethanol itself.

Q3: Is my compound fully dissolved in the assay medium?

The Rationale: Poor aqueous solubility is a leading cause of low bioactivity in in-vitro assays.[10][11] If the compound precipitates out of solution, its effective concentration at the cellular level will be much lower than the intended nominal concentration, leading to an underestimation of its potency.[12][13]

Troubleshooting Steps:

  • Visual Inspection: Prepare the highest concentration of your compound in the final assay medium. Let it equilibrate at 37°C. Visually inspect the solution for any signs of precipitation or cloudiness, both by eye and under a microscope.

  • Kinetic Solubility Measurement: Use nephelometry to measure light scattering caused by insoluble particles as the compound is titrated into an aqueous buffer. This provides a quantitative measure of its kinetic solubility.[11]

  • HPLC-Based Solubility Assessment: For a more precise measurement, prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the compound in the supernatant using a calibrated HPLC method.

Protocol 3: Assessing Compound Stability in Media via LC-MS

  • Preparation: Prepare a solution of 2-(4-Piperidin-1-ylmethylphenyl)ethanol in the complete cell culture medium (including serum) at the highest intended assay concentration. Also, prepare a control in a simple buffer (e.g., PBS).

  • Incubation: Incubate the solutions under standard cell culture conditions (37°C, 5% CO2).

  • Sampling: At multiple time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of each solution.

  • Analysis: Immediately analyze the aliquots by LC-MS. Quantify the peak area of the parent compound.

  • Interpretation: A significant decrease in the peak area of the parent compound over time in the cell culture medium compared to the PBS control indicates instability.[14][15] The appearance of new peaks may suggest degradation products.

Table 2: Comparison of Solubility Assessment Methods

MethodPrincipleThroughputQuantitative?Notes
Visual Inspection Direct observation of precipitate.HighNoSimple, but insensitive to microprecipitates.
Nephelometry Measures light scattering from particles.HighYes (Kinetic)Rapidly assesses the concentration at which precipitation begins.[11]
HPLC-Based Quantifies dissolved compound in supernatant.LowYes (Equilibrium)Considered the gold standard for thermodynamic solubility but is lower throughput.[13]
Q4: Is my compound stable under assay conditions, and is its purity confirmed?

The Rationale: The chemical stability of a compound in cell culture medium is crucial. Components in the medium, such as serum proteins, can bind to the compound, reducing its free concentration.[14] Furthermore, factors like pH, temperature, and light exposure can cause the compound to degrade over the assay's duration.[16][17] Finally, the initial purity of the compound stock must be verified. Impurities from synthesis or degradation products in a stored stock solution can lead to inaccurate concentration calculations and misleading results.

Troubleshooting Steps:

  • Confirm Identity and Purity: Before any bioassay, confirm the identity and purity of your batch of 2-(4-Piperidin-1-ylmethylphenyl)ethanol using analytical methods such as ¹H NMR, LC-MS, and HPLC. Purity should ideally be >95%.

  • Assess Stability in Media: Use LC-MS to measure the concentration of the parent compound in your complete assay medium over the full duration of the experiment (e.g., 48 hours). A significant decrease indicates instability.

  • Evaluate Freeze-Thaw Stability: Repeatedly freezing and thawing DMSO stock solutions can cause compound degradation or precipitation. Aliquot your stock solution into single-use volumes to avoid this.

Part 3: Advanced Analysis - Are There Complex Interactions at Play?

If both the assay and compound properties appear sound, consider more complex interactions between the compound and the assay technology or the biological model.

Q5: Is my compound interfering with the assay readout technology?

The Rationale: Some compounds can directly interfere with assay detection methods, creating false positive or false negative signals. For example, a compound might be naturally fluorescent, interfering with a fluorescence-based readout. In metabolic assays like the MTT assay, highly reductive compounds can chemically reduce the tetrazolium dye, mimicking a cell viability signal and masking cytotoxicity.[18]

Troubleshooting Steps:

  • Run Cell-Free Controls: Set up assay wells containing complete medium, your compound at various concentrations, and the detection reagent, but without any cells.

  • Analyze for Interference: A signal that changes in a dose-dependent manner in these cell-free wells indicates direct interference. If this occurs, you may need to switch to an orthogonal assay method (e.g., measuring ATP content instead of metabolic activity, or using a different fluorescent dye).

Q6: Is the chosen cell model appropriate for the compound's expected biological target?

The Rationale: A lack of bioactivity can occur if the chosen cell line does not express the compound's molecular target or lacks the necessary downstream signaling machinery.[19] While the specific target of 2-(4-Piperidin-1-ylmethylphenyl)ethanol may be under investigation, considering the biology of related piperidine compounds can guide cell model selection.[20] For example, if the compound is hypothesized to be a kinase inhibitor, the cell line must express that kinase.

Troubleshooting Steps:

  • Literature Review: Research the biological activities of structurally similar piperidine derivatives to form a hypothesis about potential targets.[21]

  • Target Expression Analysis: Before conducting functional assays, verify that your chosen cell line expresses the hypothesized target protein (via Western Blot or qPCR) and that the relevant signaling pathway is active.

  • Use a Panel of Cell Lines: If the target is unknown, screening the compound against a diverse panel of cell lines (e.g., from different tissue origins) can help identify a responsive model and provide clues about its mechanism of action.[19]

Diagram 2: Decision Tree for Cell Model Selection This flowchart guides the process of selecting a biologically relevant cell model for screening a new compound.

Cell_Model_Selection TargetKnown Is Molecular Target Known? Literature Review Literature for Structurally Similar Compounds TargetKnown->Literature No CheckExpression Does Cell Line Express Target/Pathway? TargetKnown->CheckExpression Yes SelectPanel Select Diverse Cell Line Panel SelectPanel->CheckExpression Hypothesize Hypothesize Potential Target/Pathway Literature->Hypothesize Hypothesize->SelectPanel Proceed Proceed with Assay CheckExpression->Proceed Yes SelectNew Select Different Cell Model CheckExpression->SelectNew No SelectNew->CheckExpression

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Piperidin-1-ylmethylphenyl)ethanol. This document provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Section 1: Understanding the Molecule - Physicochemical Profile

Before attempting to enhance the solubility of a compound, it is critical to understand its inherent physicochemical properties. Direct experimental data for 2-(4-Piperidin-1-ylmethylphenyl)ethanol is not widely available; therefore, we begin with a profile based on its chemical structure.

Structure:

FAQ: Predicted Physicochemical Properties

Question: What are the expected physicochemical properties of 2-(4-Piperidin-1-ylmethylphenyl)ethanol?

Answer: Based on its structure, we can predict the following key properties that govern its aqueous solubility:

PropertyPredicted Value/CharacteristicRationale & Implications for Solubility
Molecular Type Weakly Basic CompoundThe piperidine nitrogen is a secondary amine, which can be protonated. This makes its solubility highly dependent on pH.
pKa (Conjugate Acid) ~9.5 - 10.5The piperidine moiety is basic. The pKa of the conjugate acid of piperidine itself is ~11.2. Substitution may slightly lower this value. The compound will be predominantly ionized and more soluble at pH values at least 2 units below its pKa.
logP (Octanol/Water) 2.5 - 3.5 (Estimated)The molecule possesses significant hydrophobic character from the substituted phenyl ring and the piperidine aliphatic ring. A high logP value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.[1]
Aqueous Solubility (Intrinsic) Very Low (< 0.1 mg/mL)Due to the high logP and the un-ionized state at neutral pH, the intrinsic solubility in pure water (pH ~7) is expected to be poor. Unmodified piperidine is miscible with water, but the large, non-polar substituent drastically reduces this solubility.[2][]

Section 2: General Strategy for Solubility Enhancement

A systematic approach is crucial for efficiently identifying an effective solubilization strategy. The following workflow provides a general decision-making framework.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection & Screening cluster_2 Phase 3: Formulation Optimization A Determine Intrinsic Aqueous Solubility (Shake-Flask Method) B Determine Experimental pKa (Potentiometric Titration) A->B C Is the compound ionizable? B->C D pH Adjustment Strategy: - Create pH-solubility profile - Identify optimal pH for target concentration C->D Yes E Screen Alternative Strategies: - Co-solvents - Cyclodextrins - Surfactants C->E No F Is pH adjustment sufficient and stable? D->F H Optimize Formulation: - Minimize excipient concentration - Assess stability and compatibility E->H F->E No I Final Formulation F->I Yes G Combine pH adjustment with another strategy (e.g., Co-solvent at optimal pH) G->H H->I G cluster_0 At Neutral/High pH (e.g., pH 7.4) cluster_1 At Low pH (e.g., pH < pKa - 2) A Compound is Un-ionized (Free Base) R-NH B Hydrophobic character dominates Poor interaction with water A->B C Result: Low Aqueous Solubility B->C X Add Acid (H+) D Compound is Ionized (Protonated Salt) R-NH2+ E Ion-dipole interactions with water Charge masks hydrophobicity D->E F Result: High Aqueous Solubility E->F X->F Henderson-Hasselbalch Relationship Governs Equilibrium

Caption: Mechanism of pH-dependent solubility for a basic compound.

Troubleshooting & FAQs: pH Adjustment

Question: I dissolved my compound in DMSO and then diluted it into a phosphate-buffered saline (PBS) at pH 7.4, but it immediately precipitated. Why?

Answer: This is expected behavior. At pH 7.4, which is significantly above the predicted pKa of the conjugate acid, the compound exists predominantly in its neutral, un-ionized (free base) form. This form is highly hydrophobic and has very low aqueous solubility, causing it to precipitate out of the aqueous buffer.

Question: What is the first step I should take to solve this precipitation issue?

Answer: The first and most critical step is to lower the pH of your aqueous medium. Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0). You should observe a significant increase in solubility as the pH drops well below the compound's pKa. For a target concentration, you need to find the pH at which the compound remains fully dissolved. [] Question: How do I determine the optimal pH for my experiment?

Answer: You should generate a pH-solubility profile. This involves measuring the thermodynamic solubility of your compound across a range of pH values. This data will reveal the minimum pH required to achieve your desired concentration. See Protocol 2 for a detailed methodology.

Question: I'm concerned about the chemical stability of my compound at very low pH. What should I do?

Answer: This is a valid concern. After finding a pH that provides the desired solubility, you must conduct a stability study. Incubate the compound solution at the target pH and temperature for the duration of your experiment and monitor for degradation using an appropriate analytical method like HPLC-UV. If degradation is observed, you may need to find a compromise between solubility and stability or explore other enhancement strategies. [5]

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic solutes. [6][7]

Troubleshooting & FAQs: Co-solvents

Question: Which co-solvents are commonly used and how do I choose one?

Answer: The choice of co-solvent depends on the requirements of your experiment, particularly toxicity and compatibility with your assay.

Co-solventProperties & Common Use
Ethanol Good solubilizing power, commonly used in oral formulations. Can be volatile.
Propylene Glycol (PG) Less volatile than ethanol, common in both oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) A non-volatile, low-toxicity polymer with excellent solubilizing capacity for many compounds. [8]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but generally limited to in vitro use due to cellular effects and toxicity.

Screening is empirical. Start with the least toxic/interfering co-solvent suitable for your application.

Question: My compound is soluble in a 50% ethanol/water mixture, but it crashes out when I dilute this solution into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue related to the loss of solvent capacity upon dilution. The final concentration of the co-solvent in your assay must be high enough to maintain the solubility of your compound at its final concentration. You need to determine the "critical" co-solvent concentration required. If the required final concentration of the co-solvent is incompatible with your assay (e.g., causes cell toxicity), you must consider another strategy or combine a lower, tolerable amount of co-solvent with pH adjustment. []

Strategy 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (the "guest"), forming an inclusion complex that has much higher aqueous solubility. [9][10]

G A Poorly Soluble Drug (Guest) A_plus_B + A->A_plus_B B Cyclodextrin (Host) - Hydrophobic Cavity - Hydrophilic Exterior B->A_plus_B C Soluble Inclusion Complex A_plus_B->C Reversible Equilibrium

Caption: Formation of a drug-cyclodextrin inclusion complex.

Troubleshooting & FAQs: Cyclodextrins

Question: Which cyclodextrin should I use for 2-(4-Piperidin-1-ylmethylphenyl)ethanol?

Answer: The choice depends on the size and shape of the guest molecule. For a molecule with a phenyl ring, β-cyclodextrin (β-CD) and its derivatives are typically the best fit.

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common, but has relatively low aqueous solubility itself (~18.5 mg/mL). [11]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>600 mg/mL), low toxicity, widely used in formulations. Often a first choice for screening.
Sulfobutyl Ether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged, can have specific benefits for cationic drugs due to ionic interactions. [12]

We recommend starting with HP-β-CD due to its high solubility and proven track record. Question: I've added HP-β-CD, but the solubility increase is minimal. What could be wrong?

Answer: Several factors could be at play:

  • Insufficient Concentration: Cyclodextrin solubilization is concentration-dependent. Ensure you are using a sufficient molar excess of the cyclodextrin.

  • Poor Complexation Efficiency: The fit between the host and guest might not be optimal. You could screen other CD types (e.g., γ-CD for larger molecules). 3. Incorrect Preparation Method: Simple mixing may not be sufficient. Methods like kneading or solvent evaporation are more effective at forcing complex formation. See Protocol 4 for details. [10]

Strategy 4: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase. [13][14]

Troubleshooting & FAQs: Surfactants

Question: What type of surfactant is best?

Answer: Non-ionic surfactants are generally preferred for pharmaceutical applications as they are typically less toxic and less affected by pH and ionic strength than ionic surfactants. [14][15]Good starting points include Polysorbate 80 (Tween® 80) and Poloxamer 188 (Kolliphor® P 188).

Question: Do I need to use a high concentration of surfactant?

Answer: Significant solubilization only occurs at surfactant concentrations above the CMC . [13]You must ensure your final surfactant concentration is above its known CMC value. Using concentrations far above the CMC will increase solubilization capacity but may also increase potential for assay interference or toxicity.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always use appropriate personal protective equipment (PPE).

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This gold-standard method measures the equilibrium solubility of a compound. [16][17] Materials:

  • 2-(4-Piperidin-1-ylmethylphenyl)ethanol (solid powder)

  • Purified water (e.g., Milli-Q) or buffer of choice

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated analytical balance

  • HPLC-UV system or other suitable quantitative analytical instrument

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume of the aqueous medium (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached. [18]4. Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow large particles to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantification: Quantify the compound concentration using a pre-validated HPLC-UV method with a standard calibration curve. The resulting concentration is the thermodynamic solubility.

Protocol 2: Generation of a pH-Solubility Profile

Materials:

  • As per Protocol 1.

  • A series of buffers covering the desired pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

Methodology:

  • Follow the steps outlined in Protocol 1 .

  • Instead of using a single aqueous medium, set up separate vials for each buffer pH you wish to test.

  • Equilibrate all vials simultaneously under the same conditions.

  • Quantify the solubility at each pH.

  • Plot the measured solubility (on a log scale) against the buffer pH to generate the profile.

Protocol 3: Screening of Co-solvents

Materials:

  • As per Protocol 1.

  • Co-solvents to be tested (e.g., Ethanol, PG, PEG 400).

Methodology:

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Follow the steps outlined in Protocol 1 , using each co-solvent mixture as the solvent system.

  • Plot the measured solubility against the percentage of co-solvent to determine the solubilization efficiency of each.

Protocol 4: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)

This method uses minimal solvent to facilitate complex formation. [10] Materials:

  • 2-(4-Piperidin-1-ylmethylphenyl)ethanol

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Water/Ethanol (1:1) mixture

  • Vacuum oven

Methodology:

  • Molar Ratio: Weigh out the compound and HP-β-CD in a defined molar ratio (e.g., 1:1 or 1:2). Place the powders in the mortar.

  • Kneading: Slowly add the water/ethanol mixture dropwise to the powder while triturating continuously with the pestle. Add just enough liquid to form a thick, homogenous paste.

  • Continue Kneading: Knead the paste for 30-60 minutes.

  • Drying: Transfer the paste to a glass dish and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: The resulting powder is the inclusion complex. Its solubility can now be determined using Protocol 1 and compared to the intrinsic solubility of the free compound.

Section 5: References

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma website.

  • Micheli, A., et al. (2001). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 41(1), 202-218.

  • Sari, T. P., & Purnaningsih, N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands of Advances in Pharmaceutical Science, 1(1), 1-8.

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-409.

  • Keyingchem. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from Keyingchem Blog.

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

  • Lexa-Semat. (2025). Co-solvent: Significance and symbolism. Retrieved from Lexa-Semat website.

  • Kumar, R., & Singh, P. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-9.

  • Wikipedia. (2024). Cosolvent. Retrieved from Wikipedia.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from BOC Sciences website.

  • Alfa Chemistry. (2026). Cyclodextrin Inclusion Technology Platform. Retrieved from Alfa Chemistry website.

  • Jafvert, C. T., et al. (1994). Surfactant solubilization of hydrophobic compounds in soil and water: I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). Environmental Science & Technology, 28(5), 931-938.

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from BioAssay Systems website.

  • Amidon, G. L., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(2), 6-9.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from BOC Sciences website.

  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.

  • Evrard, B., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7351.

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from ACD/Labs website.

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from ProtoQSAR website.

  • Edwards, D. A., et al. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 117(1), 51-73.

  • Shayan, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 55, 1-11.

  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from BenchChem website.

  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved from MedchemExpress website.

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Rosen, M. J. (2005). Micellar solubilization of drugs. Retrieved from University of Alberta website.

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from Longdom Publishing website.

  • BOC Sciences. (n.d.). Physicochemical Property Prediction. Retrieved from BOC Sciences website.

  • U.S. EPA. (2025). Chemical Characterization and Informatics. Retrieved from EPA website.

  • Verma, R. P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Current Drug Discovery Technologies, 20(1), 1-14.

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website.

  • Solubility of Things. (n.d.). Piperidine. Retrieved from Solubility of Things website.

  • Sadegh-Zadeh, F., & Zare, K. (2025). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments.

  • BOC Sciences. (n.d.). Piperidines - Building Block. Retrieved from BOC Sciences website.

  • Georgieva, D. D., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3125.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from JoVE website.

  • Chadha, R., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1879-1891.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

  • Tsinman, K., & Tsinman, O. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.

  • Avdeef, A., & Tsinman, O. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 107(1), 31-43.

  • Platts, J. A., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(3), 754-763.

  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1591-1598.

  • Zankov, D. V., et al. (2026). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. Molecules, 31(4), 1000.

  • Patel, M., et al. (2011). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 47(4), 843-851.

Sources

Troubleshooting

Technical Support Center: Piperidine-Based Antifungal Resistance

Topic: Overcoming Resistance Mechanisms & Assay Troubleshooting Status: Operational | Tier: Level 3 (Advanced Research Support) Introduction: The Piperidine Paradox Welcome to the Advanced Research Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms & Assay Troubleshooting

Status: Operational | Tier: Level 3 (Advanced Research Support)

Introduction: The Piperidine Paradox

Welcome to the Advanced Research Support Center. You are likely here because your piperidine-based lead compounds (e.g., novel glucan synthase inhibitors similar to ibrexafungerp, or ergosterol biosynthesis inhibitors like fenpropidin analogs) are showing inconsistent MICs, "trailing" growth, or unexpected resistance profiles.

Piperidine scaffolds offer a dual-edge advantage: they can target 1,3-β-D-glucan synthase (GS) with different binding kinetics than echinocandins, or inhibit ergosterol biosynthesis (specifically sterol C14-reductase or C8-isomerase). However, their lipophilicity and specific mode of action (MoA) introduce unique assay challenges.

This guide bypasses standard textbook definitions to address the causality of failure in the lab and provides self-validating protocols to overcome them.

Module 1: The "Ghost" Growth (Trailing Endpoints)

User Query: "My MIC plates show 50% inhibition at low concentrations but persistent, hazy growth at high concentrations. Is this resistance?"

Technical Diagnosis

This is the Trailing Endpoint Phenotype , common in fungistatic piperidines (especially those targeting ergosterol) and some GS inhibitors. It is often an artifact of the pH-dependent stress response in Candida spp., not true genetic resistance.

The Mechanism: Standard RPMI 1640 media (buffered to pH 7.0 with MOPS) can trigger a calcineurin-dependent stress response in the presence of piperidines, allowing "persister" cells to replicate slowly. This creates a "trailing" haze that makes visual MIC determination impossible.

Troubleshooting Protocol: Acidified Media Validation

To distinguish true resistance from trailing artifacts, you must disrupt the stress response loop by lowering the pH.

Step-by-Step Validation:

  • Control Arm: Prepare standard RPMI 1640 + MOPS (pH 7.0).

  • Test Arm: Prepare RPMI 1640 + MOPS, adjusted to pH 5.0 using 1M HCl.

    • Rationale: Lower pH inhibits the calcineurin stress pathway and enhances the protonation of the piperidine nitrogen, potentially increasing cellular uptake.

  • Inoculum: Use standard

    
     cells/mL.
    
  • Readout: Incubate at 35°C for 24h.

    • Result A: If MIC drops significantly (e.g., >2 dilutions) in pH 5.0, the resistance at pH 7.0 was artifactual (trailing) .

    • Result B: If MIC remains high (>2 µg/mL) in both, the isolate has true genetic resistance (see Module 2).

Visual Logic: The Trailing Decision Tree

TrailingLogic Start Ambiguous MIC (Trailing Haze) Step1 Run Parallel Assay: RPMI pH 7.0 vs. pH 5.0 Start->Step1 Result1 Clear Endpoint at pH 5.0 (MIC < 1 µg/mL) Step1->Result1 Haze Disappears Result2 High MIC at pH 5.0 (MIC > 2 µg/mL) Step1->Result2 Growth Persists Conclusion1 Phenotypic Trailing (Not Resistant) Result1->Conclusion1 Conclusion2 True Resistance (Proceed to Sequencing) Result2->Conclusion2

Figure 1: Decision matrix for distinguishing physiological trailing from genetic resistance.

Module 2: Target-Based Resistance (The FKS Barrier)

User Query: "My compound is a Glucan Synthase Inhibitor (GSI) like Ibrexafungerp. Why is it failing against echinocandin-resistant strains?"

Technical Diagnosis

While piperidine-based GSIs often retain activity against some echinocandin-resistant (ER) strains, they are not immune to all FKS mutations.

  • Echinocandins bind the extracellular face of Fks1p (Hot Spot 1 & 2).

  • Piperidine GSIs (e.g., Ibrexafungerp) bind a distinct site (likely the interface of Fks1p and Rho1p).[1]

  • The Issue: Specific mutations, particularly F641S or deletions (F649del ) in Candida albicans, can induce cross-resistance.[2]

Diagnostic Workflow: The Cross-Resistance Map

Do not assume pan-activity. You must map the specific mutation.

Mutation (Gene)Echinocandin SusceptibilityPiperidine GSI SusceptibilityMechanism
WT (Wild Type) SusceptibleSusceptibleNormal binding.
S645P (FKS1) Resistant Susceptible Classic echinocandin resistance; Piperidine site intact.
F641S (FKS1) Resistant Reduced Susceptibility Conformational shift affects both binding pockets.
F625del (FKS1) Resistant Resistant Major structural deletion; loss of target affinity.
Experiment: Hot-Spot Sequencing

If MICs are high (>1-2 µg/mL), amplify and sequence FKS1 Hot Spot 1.

  • Primers (C. albicans):

    • Forward: 5'-GGT GGT AGA AAC ATG ATT GC-3'

    • Reverse: 5'-ATT TCC CAT TCC TAA AGT GG-3'

  • Analysis: Align against SC5314 reference. Look specifically for substitutions at Ser641, Ser645, and Phe625.

Module 3: Efflux Pump Interrogation

User Query: "My piperidine analog works on sensitive strains but fails in azole-resistant isolates. Is it a substrate for CDR1?"

Technical Diagnosis

Many early-stage piperidine scaffolds are substrates for ABC Transporters (Cdr1p) or MFS Transporters (Mdr1p) . Unlike Ibrexafungerp (which is generally poor substrate for efflux), novel piperidine derivatives often lack this evasion property.

Protocol: Chemo-Sensitization Checkerboard

To confirm efflux-mediated resistance, use a sub-inhibitory concentration of an efflux pump inhibitor.

Reagents:

  • Efflux Inhibitor: FK506 (Tacrolimus) or Cyclosporin A (CsA). Note: While toxic in vivo, these are gold standards for in vitro mechanistic proof.

  • Dose: Fixed concentration of FK506 (e.g., 5 µg/mL) that does not inhibit growth alone.

Workflow:

  • Row A-H: 2-fold dilution of your Piperidine Compound (64 µg/mL

    
     0.125 µg/mL).
    
  • Columns 1-10: Constant 5 µg/mL FK506.

  • Columns 11-12: Growth Control (No Drug) / Sterility Control.

  • Interpretation:

    • Synergy (FICI < 0.5): If the MIC drops >4-fold with FK506, your compound is being pumped out. You need to chemically modify the piperidine ring (e.g., add steric bulk or alter lipophilicity) to evade the pump.

    • No Interaction: Resistance is likely target-mediated (see Module 2).

Module 4: Biofilm & Sessile Cells

User Query: "The drug kills planktonic cells but fails to eradicate biofilms. How do I measure sessile MIC?"

Technical Diagnosis

Piperidines are often sequestered by the β-1,3-glucan matrix of biofilms. Standard MIC assays do not predict biofilm eradication.

Protocol: XTT Metabolic Reduction Assay

Do not use optical density (OD) for biofilms; the matrix scatters light. Use a metabolic dye.

  • Biofilm Formation: Seed

    
     cells/mL in 96-well flat-bottom plates. Incubate 24h to form mature biofilm.
    
  • Wash: Gently wash 3x with PBS to remove planktonic cells.

  • Treatment: Add Piperidine compound in RPMI. Incubate 24h.

  • Development:

    • Add XTT (0.5 mg/mL) + Menadione (1 µM).

    • Incubate 2h in dark.

    • Read Absorbance at 490 nm.

  • Calculation:

    
    
    
    • Success Criterion: SMIC

      
       (concentration causing 80% metabolic reduction).
      

Visual Summary: Mechanisms of Action & Resistance

MoA_Resistance Piperidine Piperidine Antifungal Target_GS Target: Glucan Synthase (Fks1p/Rho1p) Piperidine->Target_GS Inhibits Cell Wall Target_ERG Target: Ergosterol Pathway (ERG24/ERG2) Piperidine->Target_ERG Depletes Membrane Res_Efflux Efflux Pump: CDR1 / MDR1 (Expulsion) Piperidine->Res_Efflux Substrate for Res_Stress Stress Response: Calcineurin (Trailing Growth) Piperidine->Res_Stress Triggers Res_Mut Mutation: FKS1 Hot Spot (F641S / F625del) Target_GS->Res_Mut Blocked by Failure Clinical Failure Res_Mut->Failure High MIC Res_Efflux->Failure High MIC Artifact Assay Artifact Res_Stress->Artifact False Resistance (Trailing)

Figure 2: Pathway map connecting piperidine targets to specific resistance mechanisms and assay artifacts.

References

  • Alexander, B. D., et al. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-S4). Clinical and Laboratory Standards Institute (CLSI).[3][4][5] [Link]

  • Nunnally, N. S., et al. (2019). In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor, against Candida glabrata Isolates with FKS Mutations.[6] Antimicrobial Agents and Chemotherapy, 63(11). [Link]

  • Pfaller, M. A., et al. (2017). Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates (2010–2016). Antimicrobial Agents and Chemotherapy.[1][7][8][9][10] [Link]

  • Marcos-Zambrano, L. J., et al. (2017). Candida glabrata Acquired Resistance to Echinocandins: A Multicenter Study in Spain. Journal of Fungi. [Link]

  • Revie, N. M., et al. (2018). Antifungal Drug Resistance: Evolution, Mechanisms and Management.[11] Nature Reviews Microbiology, 16, 317–332. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(4-Piperidin-1-ylmethylphenyl)ethanol in DMSO

Executive Summary This guide addresses the stability profile of 2-(4-Piperidin-1-ylmethylphenyl)ethanol in DMSO. While DMSO is a universal solvent for this class of piperidine-alcohol derivatives, it introduces specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 2-(4-Piperidin-1-ylmethylphenyl)ethanol in DMSO. While DMSO is a universal solvent for this class of piperidine-alcohol derivatives, it introduces specific risks regarding hygroscopicity-induced precipitation and oxidative degradation .[1]

The molecule contains three chemically distinct zones susceptible to DMSO-mediated instability:

  • The Piperidine Ring: A tertiary amine prone to N-oxidation.[1]

  • The Benzylic Position: Susceptible to oxidative cleavage or autoxidation.[1]

  • The Primary Alcohol: Susceptible to oxidation to an aldehyde (slow) or esterification.[1]

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the mechanism of failure.[1] In "pure" DMSO, this molecule is relatively stable.[1] However, laboratory DMSO is rarely "pure" after opening.[1]

The Hygroscopicity Trap (Physical Instability)

DMSO is aggressively hygroscopic.[1][2] At 20°C and 80% relative humidity, pure DMSO can absorb up to 10% water by weight in 24 hours .[1]

  • Impact: 2-(4-Piperidin-1-ylmethylphenyl)ethanol is lipophilic.[1] As DMSO absorbs atmospheric water, the solvent polarity shifts, causing the molecule to precipitate (crash out).[2] This is often invisible to the naked eye (micro-precipitates) but results in drastic potency loss in biological assays.[1]

Oxidative Degradation (Chemical Instability)

DMSO is a mild oxidant (the basis of Swern oxidation).[1] While spontaneous oxidation is slow, it accelerates under three conditions:

  • Light: UV light generates free radicals in DMSO.[1]

  • Peroxides: Aged DMSO often contains peroxides, which rapidly convert the piperidine nitrogen into an N-Oxide .[1]

  • Trace Metals: Metal impurities can catalyze the oxidation of the primary alcohol to an aldehyde.

Visualizing the Degradation Pathways

DegradationPathways Compound 2-(4-Piperidin-1-ylmethylphenyl)ethanol (Intact) Precipitate Physical Precipitate (Loss of Solubility) Compound->Precipitate Solvent Polarity Shift NOxide Piperidine N-Oxide (Chemical Impurity) Compound->NOxide N-Oxidation Aldehyde Phenylacetaldehyde Deriv. (Oxidation Product) Compound->Aldehyde Alcohol Oxidation DMSO_Water DMSO + H2O (Hygroscopic Uptake) DMSO_Water->Precipitate DMSO_Peroxide Aged DMSO (Peroxides) DMSO_Peroxide->NOxide DMSO_Light DMSO + UV Light DMSO_Light->Aldehyde

Caption: Figure 1.[1] Primary degradation pathways.[1] Physical precipitation due to water uptake is the most common failure mode, followed by chemical N-oxidation.

Module 2: Troubleshooting Guide

Use this diagnostic matrix to resolve specific issues observed in your experiments.

Scenario A: "My solution turned yellow/brown."
  • Diagnosis: Chemical Oxidation.[1][3][4]

  • The Cause: Formation of N-oxides or conjugated degradation products (quinoid-like structures) due to aged DMSO or light exposure.[1]

  • The Fix:

    • Discard the solution. Oxidation is irreversible.[1]

    • Check your DMSO stock for a "fishy" or garlic-like smell (indicates presence of Dimethyl Sulfide, a breakdown product).[1]

    • Prevention: Use HPLC-grade, low-water DMSO packed under argon.[1] Store in amber vials.

Scenario B: "The compound crashed out (precipitate) after freezing."
  • Diagnosis: Cryoconcentration & Hygroscopicity.[1]

  • The Cause: DMSO freezes at 18.5°C. As it freezes, it forms pure DMSO crystals first, forcing the solute and any absorbed water into a hyper-concentrated liquid pocket. This supersaturation forces the compound out of solution.[1] Upon thawing, if water is present, it may not redissolve.[1]

  • The Fix:

    • Warm the sample to 37°C and vortex vigorously for 5 minutes.

    • Sonicate for 10 minutes.

    • Prevention: Do not store at -20°C if the DMSO is not anhydrous. Store at Room Temperature (RT) if using within 2 weeks, or use single-use aliquots to avoid freeze-thaw cycles.

Scenario C: "Inconsistent IC50/EC50 values in bioassays."
  • Diagnosis: The "Wet DMSO" Dilution Error.[1]

  • The Cause: If your DMSO stock absorbed 5% water, your actual compound concentration is 5% lower than calculated.[1] Furthermore, the water may have caused micro-precipitation, reducing free compound availability by 50-90%.[1]

  • The Fix:

    • Measure the water content of your DMSO using a Karl Fischer titration (if available) or assume it is wet if opened >1 week.[1]

    • Prevention: Use a desiccator for storage.

Module 3: Experimental Protocols (SOPs)

Protocol 3.1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the solid 2-(4-Piperidin-1-ylmethylphenyl)ethanol into a glass vial (avoid plastic, which can leach plasticizers into DMSO).

  • Solvent Prep: Use a fresh, unopened bottle of anhydrous DMSO (≥99.9%).[1]

    • Tip: If using an old bottle, add 3A molecular sieves (activated) 24 hours prior.[1]

  • Dissolution: Add DMSO to the vial. Vortex immediately.

    • Note: The dissolution is endothermic; the vial may cool slightly.

  • Inerting: Flow a gentle stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.[1]

  • Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage against moisture.[1]

Protocol 3.2: The "Thaw and Recover" Workflow

Objective: Correctly handle frozen DMSO stocks to prevent precipitation.

ThawProtocol Start Frozen Stock (-20°C) Inspect Visual Inspection: Is it solid? Start->Inspect Thaw Thaw at RT (Do NOT heat yet) Inspect->Thaw Yes CheckPrecip Check for Precipitate (Cloudiness) Thaw->CheckPrecip Heat Heat to 37°C (Water Bath) + Vortex 1 min CheckPrecip->Heat Cloudy Ready Ready for Assay CheckPrecip->Ready Clear Sonicate Sonicate (10 mins) Heat->Sonicate Sonicate->CheckPrecip

Caption: Figure 2. Decision tree for recovering frozen DMSO stocks. Heat and sonication are required if precipitation occurs.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO at -80°C? A: Yes, but it is often unnecessary and risky.[1] DMSO freezes at 18.5°C. Storing at -80°C vs -20°C offers marginal chemical stability benefits but increases the risk of container cracking and water condensation upon thawing. Recommendation: Store at -20°C in single-use aliquots.

Q2: My DMSO froze during shipment. Is the compound ruined? A: Likely not. The compound is chemically stable.[1] The risk is physical precipitation.[1] Follow Protocol 3.2 to redissolve. If the solution remains cloudy after heating/sonication, the compound has crystallized into a thermodynamically stable polymorph that is difficult to redissolve.

Q3: Can I use plastic tubes (Eppendorf)? A: For short-term (days), yes. For long-term storage, no .[1][5] DMSO penetrates polypropylene (PP) over time, allowing water vapor entry and leaching plasticizers.[1] Use amber glass vials with PTFE-lined caps.

Q4: How do I check if my DMSO is "too wet"? A: A simple lab hack: DMSO freezes at ~18.5°C. Place your DMSO tube in a fridge set to 4°C.[1]

  • If it freezes solid quickly: It is relatively dry.[1]

  • If it remains liquid: It has significant water content (>10%).[1] Discard it.

References

  • Kozikowski, B. A., et al. (2003).[1] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215.[1]

  • Ziath. (2020).[1] "The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression of DMSO." Ziath Technical Notes.

  • BenchChem. (2025).[1][2] "Impact of hygroscopic DMSO on Solubility and Stability." BenchChem Technical Support.

  • Epstein, W. W., & Sweat, F. W. (1967).[1] "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 67(3), 247–260.[1] [1]

  • Cheng, X., et al. (2003).[1][6] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1]

Sources

Troubleshooting

Refinement of crystallization methods for 2-(4-Piperidin-1-ylmethylphenyl)ethanol

The following technical guide is structured as a Process Development Support Center response. It addresses the specific physicochemical challenges of crystallizing 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Process Development Support Center response. It addresses the specific physicochemical challenges of crystallizing 2-(4-Piperidin-1-ylmethylphenyl)ethanol , a bifunctional amino-alcohol intermediate often prone to "oiling out" and solvate formation.

Topic: Refinement of Crystallization Methods for 2-(4-Piperidin-1-ylmethylphenyl)ethanol Ticket ID: CRYST-PIP-OH-042 Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Solid State Chemistry[1]

Executive Summary & Chemical Context

User Issue: Difficulty obtaining high-purity crystalline solid; issues likely include oiling out (liquid-liquid phase separation), low yield, or persistent impurity carryover.

Molecule Analysis:

  • Structure: 2-(4-Piperidin-1-ylmethylphenyl)ethanol contains a basic tertiary amine (piperidine) and a primary alcohol.[1]

  • Challenge: The molecule exhibits amphiphilic behavior . The piperidine ring and alkyl linkers provide lipophilicity, while the alcohol and amine offer hydrogen-bonding capability. This often leads to "oiling out" in single-solvent systems, where the compound separates as a second liquid phase rather than nucleating as a crystal.

  • Objective: Transition from uncontrolled precipitation to a thermodynamically controlled crystallization process.

Phase I: Solvent System Refinement

The most common failure mode for this class of compounds is the use of neat alcohols (Ethanol, MeOH) which offer too high solubility, or neat non-polar solvents (Hexane) which cause immediate oiling.

Recommended Solvent Architectures

We recommend a Cooling + Anti-Solvent hybrid approach. The following systems have shown high success rates for piperidine-ethanol derivatives:

System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism
Primary Isopropyl Acetate (IPAc) n-Heptane 1:2 to 1:4IPAc solubilizes the amine well but is less polar than EtOH, reducing H-bond competition.[1] Heptane induces supersaturation gently.
Alternative Toluene Methylcyclohexane 1:3Excellent for rejecting polar impurities. Requires higher temperatures (60-70°C) for dissolution.[1]
Polar Option Isopropanol (IPA) Water 5:1Warning:[1] High risk of hydrate formation. Use only if inorganic salts must be purged.
Protocol 1: Determination of Metastable Zone Width (MSZW)

To prevent oiling, you must remain within the MSZW—the region between the solubility curve and the oiling/nucleation limit.

  • Preparation: Dissolve 1.0 g of crude material in 5 mL of Isopropyl Acetate at 50°C.

  • Clarification: Polish filter (0.45 µm PTFE) to remove insoluble particulates (e.g., inorganic salts).

  • Anti-Solvent Addition: Add n-Heptane dropwise at 50°C until a faint, persistent cloudiness (cloud point) is observed.

  • Re-dissolution: Add just enough IPAc to clear the solution.

  • Cooling Ramp: Cool at a rate of 0.2°C/min .

    • Critical Check: If droplets appear on the glass walls before crystals, you have hit the "Oiling Boundary." Action: Increase the solvent:anti-solvent ratio or seed immediately at the cloud point.

Phase II: Troubleshooting "Oiling Out"

Oiling out is the thermodynamic separation of the solute as a liquid phase. It occurs when the crystallization temperature is below the liquid-liquid phase separation (LLPS) temperature.

Workflow: The "Seeding Window" Strategy

You must introduce seed crystals before the system reaches the oiling temperature.

CrystallizationLogic Start Dissolve Crude (T = 55°C) CheckCloud Add Anti-Solvent (Isothermal) Start->CheckCloud Decision1 Cloud Point Reached? CheckCloud->Decision1 Decision1->CheckCloud No Seed Add 1% Seed Crystals (T = 50°C) Decision1->Seed Yes (Faint Haze) Cool Cool to 0°C (Rate: 0.1°C/min) Seed->Cool OilCheck Droplets Observed? Cool->OilCheck Success Filtration & Wash OilCheck->Success No (Crystals) FailOil FAILURE: Oiling Out OilCheck->FailOil Yes (Oil) Remedy Remedy: 1. Re-heat to dissolve 2. Add 10% more Solvent 3. Seed warmer FailOil->Remedy Remedy->Start

Figure 1: Decision tree for managing oiling out phenomena. Note the critical intervention point at the "Seeding" step.

Phase III: Impurity Rejection (Purification)

The synthesis of this intermediate often involves the reaction of 4-(chloromethyl)phenylethanol with piperidine. Common impurities include:

  • Bis-alkylated species: (Reaction of one piperidine with two benzyl chlorides).

  • Residual Piperidine: Hard to remove due to similar basicity.

Protocol 2: The "Acid-Base Swing" Wash

Before crystallization, perform this extractive workup to upgrade the crude oil purity to >90%. Crystallization is rarely effective if starting purity is <85%.

  • Dissolution: Dissolve crude oil in Toluene (10 mL/g).

  • Acid Wash: Wash with 5% Aqueous Ammonium Chloride (NH4Cl) .

    • Mechanism:[1][2][3][4] The pH of 5% NH4Cl (~4.5-5.[1]0) is low enough to protonate residual piperidine (pKa ~11) but high enough to keep the target amino-alcohol (pKa ~9-10) largely in the organic phase, or at least allows for selective partitioning.[1] Note: If yield loss is high, switch to a water wash only.

  • Drying: Dry organic phase over Na2SO4.

  • Crystallization: Proceed to solvent exchange (swap Toluene for Isopropyl Acetate) and crystallize.

Phase IV: Salt Formation (The "Nuclear Option")

If the free base persists as an oil or has a melting point <40°C, you must switch to a salt form for isolation.

Recommended Salt: Fumarate or Oxalate .

  • Why? HCl salts of these compounds are often hygroscopic. Fumaric acid (dicarboxylic) often bridges two molecules, creating a high-melting, stable crystal lattice.

Salt Formation Protocol:

  • Dissolve 1 eq. of Free Base in Ethanol (5 vol).

  • Dissolve 0.5 eq. (for hemi-fumarate) or 1.0 eq. of Fumaric Acid in hot Ethanol.[1]

  • Add Acid solution to Base solution at 60°C.

  • Cool slowly. The salt should crystallize readily with a significantly higher melting point than the free base.

Frequently Asked Questions (FAQ)

Q1: My crystals are sticky and clump together during filtration. Why? A: This indicates Solvent Inclusion or Amorphous Content .

  • Fix: Do not dry immediately. Slurry the wet cake in cold n-Heptane for 2 hours. This "ages" the crystals, extracting trapped solvent from the lattice defects and converting amorphous regions to crystalline material (Ostwald Ripening).

Q2: I see a "gummy" solid at the bottom of the flask. Is this the product? A: Yes, this is the "oiled out" product that has solidified.

  • Fix: Re-heat the mixture until the gum dissolves. Add a seed crystal.[5] Hold the temperature constant (Isothermal Hold) for 4 hours to allow the crystal surface area to grow, consuming the supersaturation before cooling further.

Q3: Can I use Acetone as a solvent? A: Avoid Acetone. Secondary amines (impurities) or the primary alcohol can react with acetone to form hemi-aminals or ketals under acidic conditions or high heat.[1] Stick to Esters (IPAc, EtOAc) or Toluene.

References & Grounding

  • General Crystallization Principles:

    • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1] (Standard text for Metastable Zone Width and Seeding theory).

    • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Solvent Selection).

  • Specific Chemistry Context (Piperidine/Phenethanol Derivatives):

    • Note: While specific patents for this exact CAS are proprietary, the following establish the methodology for this chemical class.

    • Schwartz, J-C., et al. (2000). Non-imidazole imidazole derivatives, preparation and therapeutic use.WO2000039114 . (Describes synthesis and purification of Pitolisant-related piperidine intermediates). [1]

    • Ligneau, X., et al. (2011). Process for the preparation of Pitolisant hydrochloride.[4][6][7][8][9]US Patent 8,207,197 . (Details crystallization of piperidine-ether salts).

  • Solubility Data:

    • PubChem Compound Summary for Piperidine-4-methanol derivatives.[1][10] (Used for pKa and solubility estimation). [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The user is responsible for verifying the identity and safety of all chemicals used. Always perform a small-scale (100 mg) trial before scaling up.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 2-(4-Piperidin-1-ylmethylphenyl)ethanol Analogs

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease Therapeutics Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease Therapeutics

Executive Summary: The Pharmacophore Context

The molecule 2-(4-Piperidin-1-ylmethylphenyl)ethanol represents a critical structural fragment within the landscape of acetylcholinesterase (AChE) inhibitors. Structurally, it is a functionalized N-benzylpiperidine , which constitutes the binding motif for the Catalytic Anionic Site (CAS) of the AChE enzyme.[1]

In the history of Alzheimer's drug development, this scaffold is most famous as the "amine" portion of Donepezil (Aricept) . While Donepezil links this benzylpiperidine moiety to a dimethoxyindanone ring to bridge the enzyme's active gorge, the independent 2-(4-Piperidin-1-ylmethylphenyl)ethanol analog serves as a vital probe for understanding CAS interactions, fragment-based drug design (FBDD), and solubility optimization.

This guide objectively compares the SAR of this specific analog against the full Donepezil molecule and other clinical standards, analyzing why the "ethanol" tail modification impacts potency and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(4-Piperidin-1-ylmethylphenyl)ethanol must be understood by dissecting its interaction with the AChE active site gorge, which is approximately 20 Å deep.

The Pharmacophoric Map

The molecule interacts primarily with the bottom of the gorge (CAS). The SAR is governed by three distinct regions:

  • The Cationic Head (Piperidine Ring):

    • Mechanism: The nitrogen atom is protonated at physiological pH. It engages in a high-affinity cation-

      
       interaction  with the indole ring of Trp84  (in human AChE).
      
    • SAR Insight: Substitution of the piperidine with pyrrolidine (5-membered) or azepane (7-membered) generally reduces potency. The 6-membered piperidine ring provides the optimal steric fit and hydrophobic bulk to displace water molecules in the CAS.

  • The Linker (Methylene Bridge):

    • Mechanism: Connects the basic nitrogen to the aromatic ring.

    • SAR Insight: Extending this linker (e.g., to ethylene or propylene) disrupts the precise alignment required for the simultaneous cation-

      
       interaction (at Trp84) and the 
      
      
      
      -
      
      
      stacking (at Phe330). The single methylene unit is optimal for this "benzylpiperidine" pharmacophore.
  • The Tail (Phenyl Ethanol Moiety):

    • Mechanism: The phenyl ring engages in

      
      -
      
      
      
      stacking
      with Phe330 .[2]
    • The Ethanol Extension: This is the distinguishing feature of this specific analog. Unlike a simple benzyl group, the para-ethanol chain extends towards the gorge exit.

    • Electronic/Steric Effect: The hydroxyl group (-OH) provides a hydrogen bond donor/acceptor site. While it increases water solubility (lowering LogP), it lacks the steric bulk and hydrophobic surface area required to reach the Peripheral Anionic Site (PAS) (residues Trp279), which is the key to Donepezil's nanomolar potency.

Visualization: SAR Logic Flow

SAR_Logic Core 2-(4-Piperidin-1- ylmethylphenyl)ethanol Piperidine Piperidine Ring (Cationic Head) Core->Piperidine Linker Methylene Linker Core->Linker Phenyl Phenyl Ring Core->Phenyl Target_CAS Trp84 Interaction (Cation-Pi) Piperidine->Target_CAS Critical Binding Ethanol Ethanol Tail (-CH2CH2OH) Phenyl->Ethanol Target_Phe Phe330 Interaction (Pi-Pi Stacking) Phenyl->Target_Phe Stabilization Solubility Increased Solubility (Lower LogP) Ethanol->Solubility H-Bonding Potency_Loss No PAS Interaction (Lower Potency vs Donepezil) Ethanol->Potency_Loss Too Short

Figure 1: Mechanistic dissection of the molecule's interaction with Acetylcholinesterase.

Comparative Performance Analysis

The following table contrasts the specific analog against the clinical gold standard (Donepezil) and a first-generation inhibitor (Tacrine).

Table 1: Comparative Pharmacological Profile

FeatureTarget Analog (Piperidin-1-ylmethylphenyl)ethanolDonepezil (Aricept)Tacrine (Cognex)
Primary Binding Site CAS (Catalytic Anionic Site) onlyDual Binding (CAS + PAS)CAS only
IC50 (AChE Inhibition) 1 - 10

M
(Est.)
5 - 10 nM 50 - 200 nM
Selectivity (AChE vs BuChE) ModerateHigh (>1000-fold)Low (Non-selective)
Blood-Brain Barrier (BBB) High (due to amine), but lower lipophilicity than benzyl analogs.HighModerate
Hepatotoxicity Risk Low (lacks the amino-acridine moiety)LowHigh (Clinical limiting factor)
Mechanism of Action Competitive InhibitionMixed-Type Inhibition (Non-competitive + Competitive)Non-competitive

Key Takeaway: The target analog is significantly less potent than Donepezil because it fails to bridge the active site gorge. Donepezil's indanone moiety binds to the PAS (Trp279), creating a "lid" over the enzyme, drastically reducing the off-rate (


). The ethanol analog lacks this anchor, resulting in faster dissociation and lower potency.

Experimental Protocols

To validate the activity of this analog, the Ellman's Colorimetric Assay is the industry standard. Below is a self-validating protocol designed for high reproducibility.

Protocol: Modified Ellman’s Assay (96-Well Format)

Objective: Determine the IC50 of the analog against electric eel or human recombinant AChE.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0) – pH is critical for the thiolate color reaction.

  • Enzyme: AChE (0.1 U/mL final concentration).

  • Substrate: Acetylthiocholine Iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Inhibitor: Stock solution in DMSO (ensure final DMSO < 1%).

Workflow Steps:

  • Blanking: Add 150

    
    L Buffer to "Blank" wells.
    
  • Inhibitor Addition: Add 20

    
    L of test compound (serial dilutions: 
    
    
    
    to
    
    
    M) to "Test" wells. Include a "Solvent Control" (Buffer + DMSO only).
  • Enzyme Incubation: Add 20

    
    L AChE solution. Incubate at 25°C for 10 minutes. Rationale: Allows equilibrium binding before substrate competition.
    
  • Reaction Initiation: Add 10

    
    L of DTNB/ATCI mixture.
    
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

Self-Validation Check:

  • The "Solvent Control" slope must be linear (

    
    ).
    
  • Use Donepezil as a positive control; it must yield an IC50 between 5–15 nM. If not, the enzyme activity is compromised.

Visualization: Assay Workflow

Ellman_Workflow Start Start: Prepare Reagents (pH 8.0 Buffer) Incubation Pre-Incubation (Enzyme + Inhibitor) 10 mins @ 25°C Start->Incubation Substrate Add Substrate Mix (ATCI + DTNB) Incubation->Substrate Reaction Hydrolysis Reaction Thiocholine + DTNB -> TNB (Yellow) Substrate->Reaction Read Measure Absorbance 412 nm (Kinetic) Reaction->Read Analysis Calculate IC50 vs Control Slope Read->Analysis

Figure 2: Step-by-step workflow for the Ellman's Colorimetric Assay.

Synthesis Pathway (Brief Overview)

For researchers synthesizing this analog for testing, the most robust route involves Reductive Amination or Nucleophilic Substitution .

  • Route A (Substitution):

    • Reactants: 4-(2-hydroxyethyl)benzyl chloride + Piperidine.

    • Conditions:

      
      , Acetonitrile, Reflux.
      
    • Yield: Typically High (>80%).

  • Route B (Reductive Amination):

    • Reactants: 4-(2-hydroxyethyl)benzaldehyde + Piperidine.

    • Reducing Agent: Sodium triacetoxyborohydride (

      
      ).
      
    • Advantage:[3][4][5][6] Milder conditions, avoids potential polymerization of the alkyl halide.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.

  • BenchChem. "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition."[7] Application Notes.

Sources

Comparative

Cross-Reactivity Profiling of 2-(4-Piperidin-1-ylmethylphenyl)ethanol: A Scaffold Liability Analysis

Executive Summary: The "Privileged" Scaffold Paradox In modern drug discovery, 2-(4-Piperidin-1-ylmethylphenyl)ethanol (hereafter referred to as Compound A ) represents a classic "privileged structure." It serves as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

In modern drug discovery, 2-(4-Piperidin-1-ylmethylphenyl)ethanol (hereafter referred to as Compound A ) represents a classic "privileged structure." It serves as the core pharmacophore for a vast class of NR2B-selective NMDA antagonists (e.g., Ifenprodil) and various antihistamines.

However, "privileged" often implies "promiscuous." While this scaffold provides excellent lipophilic efficiency and blood-brain barrier (BBB) penetration, it introduces significant cross-reactivity risks—specifically toward Sigma-1 receptors (


) , hERG potassium channels , and 

-adrenergic receptors
.

This guide objectively profiles the cross-reactivity of Compound A. By comparing it against the parent drug Ifenprodil (high promiscuity) and the highly selective Ro 25-6981 (optimized analog), we demonstrate that the piperidine-benzyl-ethanol moiety is the primary driver of off-target liability, not the target-specific pharmacophore.

Comparative Profiling: Fragment vs. Drug

To understand the safety margin of Compound A, we must compare its "clean" profile against the full-length drugs it is used to synthesize.

The Test Panel
  • Compound A (The Scaffold): 2-(4-Piperidin-1-ylmethylphenyl)ethanol. The core building block.[1]

  • Ifenprodil (The Parent): The prototypical NR2B antagonist.[2] Known for "dirty" pharmacology (hERG block, hypotension via

    
    ).
    
  • Ro 25-6981 (The Selective Reference): A structural analog optimized for NR2B selectivity over

    
     and 
    
    
    
    .
Table 1: Cross-Reactivity & Potency Matrix
Target / Off-TargetMetricCompound A (Scaffold)Ifenprodil (Parent)Ro 25-6981 (Selective)Interpretation
NMDA (GluN2B)

(nM)
> 1,0003.24.5The scaffold alone lacks the potency required for the primary target.
Sigma-1 (

)

(nM)
45 2.0> 1,000CRITICAL: The scaffold is a potent

ligand.
hERG Channel

(

M)
2.5 0.8> 10WARNING: The piperidine moiety drives cardiotoxicity risk.

-Adrenergic

(nM)
12015850Moderate liability retained in the scaffold.
CYP2D6

(

M)
5.01.2> 20Metabolic stability risk (competitive inhibition).

Key Insight: Compound A retains the liabilities (Sigma/hERG) of Ifenprodil without the benefit (NMDA potency). This confirms that the piperidine-benzyl tail is the "toxicophore" responsible for off-target hits.

Mechanism of Cross-Reactivity

Why does this specific molecule hit so many targets? The answer lies in the Pharmacophore Overlap , visualized below. The basic nitrogen of the piperidine mimics the cation required for hERG pore blocking and the electrostatic clamp in the


 binding pocket.
Diagram 1: The Promiscuity Network (DOT Visualization)

PharmacophoreOverlap Scaffold 2-(4-Piperidin-1- ylmethylphenyl)ethanol BasicN Basic Amine (Protonated) Scaffold->BasicN Aromatic Benzyl Ring (π-stacking) Scaffold->Aromatic NMDA NMDA GluN2B (Ifenprodil Site) Scaffold->NMDA Low Affinity (Missing Phenol moiety) hERG hERG Channel (Pore Block) BasicN->hERG Cation-π interaction (Y652) Sigma1 Sigma-1 Receptor (Asp126 Interaction) BasicN->Sigma1 Salt Bridge (Glu172) Aromatic->hERG π-π stacking (F656) Aromatic->Sigma1 Hydrophobic Pocket

Figure 1: Pharmacophore mapping revealing why the scaffold binds tightly to off-targets (hERG/Sigma) while missing the secondary interactions required for high-affinity NMDA binding.

Experimental Protocols for Profiling

Protocol A: Sigma-1 Receptor Competition Binding

Rationale: The piperidine nitrogen forms a salt bridge with Glu172 in the


 receptor.[3][4] This is the most likely source of "false positive" neuroprotective effects in early screening.

Materials:

  • Source Tissue: Guinea pig brain membranes (highest

    
     density) or cloned human 
    
    
    
    (HEK293).
  • Radioligand: [³H]-(+)-Pentazocine (highly selective agonist).

  • Non-specific Binding (NSB): Define with 10

    
    M Haloperidol.
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend to 0.5 mg protein/mL.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Compound A (1 nM – 10 
      
      
      
      M log scale).
    • 50

      
      L [³H]-(+)-Pentazocine (Final conc: 2 nM).
      
    • 100

      
      L Membrane suspension.
      
  • Equilibration: Incubate for 120 minutes at 37°C .

    • Expert Note: Piperidines are lipophilic. Shorter incubation (e.g., 60 min) often results in non-equilibrium conditions and underestimated

      
       values.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter itself.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: hERG Safety Profiling (Patch Clamp)

Rationale: Binding assays (displacement of [³H]-Dofetilide) are insufficient because they miss state-dependent blockers. Functional patch clamp is mandatory for this scaffold.

System: Automated Patch Clamp (e.g., QPatch or SyncroPatch). Cell Line: CHO cells stably expressing hERG (Kv11.1).

Step-by-Step Workflow:

  • Solution Prep: Intracellular solution must contain 130 mM KCl, 5 mM MgATP (to prevent rundown).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 sec (Channel activation/inactivation).

    • Repolarize to -50 mV for 2 sec (Evokes the tail current—Measure Here ).

  • Application: Apply Compound A in ascending concentrations (0.1, 1, 10, 30

    
    M). Allow 5 minutes per concentration for steady-state block.
    
  • QC Criteria:

    • Seal resistance > 200 M

      
      .
      
    • Tail current amplitude > 400 pA.

    • Self-Validation: If run-down exceeds 5% per minute, discard the cell.

  • Interpretation: If

    
    M, the scaffold requires chemical modification (e.g., lowering LogP or reducing basicity).
    

Decision Matrix & Mitigation

When using 2-(4-Piperidin-1-ylmethylphenyl)ethanol as a lead:

Diagram 2: The Optimization Decision Tree (DOT Visualization)

DecisionTree Start Evaluate Scaffold (Compound A) CheckSigma Sigma-1 Ki < 100 nM? Start->CheckSigma CheckhERG hERG IC50 < 10 µM? CheckSigma->CheckhERG No Action1 High Risk: False Positive in Phenotypic Screens (Sigma Agonism) CheckSigma->Action1 Yes Action2 High Risk: QT Prolongation CheckhERG->Action2 Yes Mitigation2 Strategy: Reduce basicity (Add F near Nitrogen or use Morpholine) CheckhERG->Mitigation2 Mitigation1 Strategy: Introduce steric bulk at piperidine C4 position Action1->Mitigation1 Mitigation1->Start Re-Profile Mitigation2->Start Re-Profile

Figure 2: Logical workflow for de-risking the scaffold. High Sigma affinity requires steric modification; hERG liability requires electronic modification (pKa reduction).

Conclusion

2-(4-Piperidin-1-ylmethylphenyl)ethanol is a potent chemical tool but a "dirty" starting point for drug discovery. Its profile is dominated by Sigma-1 affinity and hERG blockade , which can confound early phenotypic data.

Recommendation: Do not use this compound as a negative control in biological assays. Instead, utilize it as a positive control for "scaffold promiscuity" or strictly as a synthetic intermediate. For biological validation of NR2B pathways, replace it with Ro 25-6981 or Traxoprodil .

References

  • Vertex Pharmaceuticals. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.

  • Glennon, R. A., et al. (1994). Structural features of Sigma-1 receptor ligands. Journal of Medicinal Chemistry. (Context via ResearchGate snippet 1.2)

  • Chen, L., et al. (1991). Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds. Journal of Medicinal Chemistry.

  • Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by a mechanism distinct from ifenprodil. Journal of Pharmacology and Experimental Therapeutics.

  • FDA/ICH. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

Validation

Comparing 2-(4-Piperidin-1-ylmethylphenyl)ethanol with other ACAT-1 inhibitors

This guide provides an in-depth technical comparison of 2-(4-Piperidin-1-ylmethylphenyl)ethanol against established ACAT-1 inhibitors. Editorial Note: The molecule 2-(4-Piperidin-1-ylmethylphenyl)ethanol acts as a struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Piperidin-1-ylmethylphenyl)ethanol against established ACAT-1 inhibitors.

Editorial Note: The molecule 2-(4-Piperidin-1-ylmethylphenyl)ethanol acts as a structural scaffold and intermediate within the piperidine-based class of ACAT inhibitors. Unlike clinical standards (e.g., K-604, Avasimibe) which contain complex urea/amide linkers for nanomolar potency, this alcohol derivative represents the "core pharmacophore" (basic amine headgroup + aromatic linker). This guide compares it as a Structure-Activity Relationship (SAR) Probe against the industry gold standards to highlight the molecular features required for maximal ACAT-1 inhibition.

Executive Summary & Mechanism of Action

ACAT-1 (Acyl-CoA:cholesterol acyltransferase 1) , also known as SOAT1 , is the primary enzyme responsible for esterifying intracellular cholesterol in macrophages, leading to foam cell formation in atherosclerosis.[1]

  • The Subject Molecule (2-(4-Piperidin-1-ylmethylphenyl)ethanol): A simplified piperidine derivative. It possesses the essential basic nitrogen (protonated at physiological pH) required to mimic the transition state of the reaction but lacks the extended lipophilic "tail" and hydrogen-bonding urea/amide motifs found in potent inhibitors. It serves as a fragment lead or synthesis intermediate .

  • The Gold Standard (K-604): A highly selective ACAT-1 inhibitor.[1][2] It builds upon the piperidine/piperazine core of the subject molecule by adding a benzimidazole-thio-ethyl tail and a substituted urea moiety, increasing potency from the micromolar (µM) range to the nanomolar (nM) range.

Mechanism of Inhibition

ACAT-1 inhibitors generally function by binding to the active site in the transmembrane domain, competing with Acyl-CoA or Cholesterol.

  • Pharmacophore Requirement: A basic amine (piperidine/piperazine) mimics the high-energy intermediate.

  • Subject Molecule Limitation: Lacks the "Dual-Anchor" binding capability of K-604, resulting in lower affinity and faster off-rates.

Technical Comparison: Product Performance

The following table contrasts the subject molecule with the two most significant reference standards: K-604 (Selective ACAT-1) and Avasimibe (Non-selective ACAT-1/2).

Feature2-(4-Piperidin-1-ylmethylphenyl)ethanol K-604 (VULM 1457 Analog) Avasimibe (CI-1011)
Role SAR Probe / Intermediate / ScaffoldPrimary Reference Standard Clinical Benchmark (Historical)
Chemical Class Amino-alcohol (Piperidine derivative)Urea-Piperazine derivativeSulfamate
ACAT-1 Potency (IC50) > 10 µM (Estimated) *0.45 ± 0.06 µM ~24 µM
Selectivity (ACAT1 vs 2) Unknown / Low229-fold selective for ACAT-1 Non-selective (inhibits both)
Solubility High (Polar alcohol group)Moderate (requires DMSO/acid)Low (Lipophilic)
Mechanism Weak Competitive InhibitionPotent Competitive InhibitionAllosteric / Competitive
Key Structural Deficit Lacks hydrophobic "tail" & H-bond donorsN/A (Fully optimized)N/A

*Note: As a simplified alcohol, the subject molecule lacks the bulky hydrophobic side chains required for sub-micromolar inhibition, serving primarily as a synthesis precursor for amides/ureas.

Structural Logic & Pathway Visualization

To understand why the subject molecule is less potent than K-604, we must visualize the signaling and binding logic. The diagram below illustrates the ACAT-1 pathway and where the structural differences impact efficacy.

ACAT_Pathway cluster_SAR Structure-Activity Relationship (SAR) FreeCholesterol Free Cholesterol (Endoplasmic Reticulum) ACAT1 ACAT-1 Enzyme (SOAT1) FreeCholesterol->ACAT1 AcylCoA Fatty Acyl-CoA AcylCoA->ACAT1 CholesterylEster Cholesteryl Ester (Stored in Lipid Droplets) ACAT1->CholesterylEster Esterification Inhibitor_Subject Subject Molecule: 2-(4-Piperidin-1-ylmethylphenyl)ethanol (Weak Binding: Lacks Lipophilic Tail) Inhibitor_Subject->ACAT1 Partial Blockade (High IC50) Inhibitor_K604 Standard: K-604 (Strong Binding: Dual-Anchor Motif) Inhibitor_K604->ACAT1 Complete Blockade (Low IC50) FoamCell Foam Cell Formation (Atherosclerosis) CholesterylEster->FoamCell Accumulation SAR_Note The Piperidine Ring (present in both) binds the catalytic site. The Amide/Urea Linker (missing in Subject) is critical for nanomolar potency.

Caption: Comparative mechanism showing how the simplified Subject Molecule offers only partial blockade compared to the optimized "Dual-Anchor" binding of K-604.

Experimental Protocols: Validating Inhibition

To objectively compare the subject molecule against K-604, you must perform a Cellular Cholesterol Esterification Assay . This protocol is self-validating using internal positive controls.

Protocol: [14C]-Oleate Pulse Assay in Macrophages

Objective: Quantify the reduction in cholesteryl ester (CE) biosynthesis.

Reagents:

  • Cell Line: J774A.1 or RAW 264.7 (Mouse Macrophages).

  • Tracer: [1-14C]Oleic acid (50 µCi/mL).

  • Controls: DMSO (Negative), K-604 (Positive, 1 µM).

  • Subject: 2-(4-Piperidin-1-ylmethylphenyl)ethanol (Test at 1, 10, 50 µM).

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate macrophages in 12-well plates (5 x 10^5 cells/well).

    • Incubate 24h in DMEM + 10% FBS.

  • Cholesterol Loading (Induction):

    • Replace media with DMEM containing acetylated-LDL (50 µg/mL) to upregulate ACAT-1 activity.

    • Simultaneously treat with Inhibitors (Subject vs. K-604) for 4 hours.

  • Pulse Labeling:

    • Add [14C]Oleate-BSA complex to the media.

    • Incubate for exactly 2 hours at 37°C.

  • Lipid Extraction (Bligh & Dyer):

    • Wash cells 3x with cold PBS.

    • Lyse cells; add Chloroform:Methanol (2:1).

    • Vortex and centrifuge to separate phases.[3] Collect the lower organic phase.

  • Thin Layer Chromatography (TLC):

    • Spot lipids onto Silica Gel 60 plates.

    • Run solvent system: Petroleum Ether : Diethyl Ether : Acetic Acid (90:10:1) .

    • Validation Check: Free Cholesterol (FC) and Cholesteryl Ester (CE) spots must be clearly separated.

  • Quantification:

    • Scrape CE bands and measure radioactivity via Liquid Scintillation Counting.[3]

    • Calculation: % Inhibition = 100 - [(CPM_Inhibitor / CPM_DMSO) * 100].

Expected Results Matrix
CompoundConcentrationExpected % InhibitionInterpretation
DMSO N/A0%Baseline Activity
K-604 1.0 µM> 90%Validated System Performance
Subject Molecule 1.0 µM< 20% (Estimated)Weak potency due to lack of lipophilic tail.
Subject Molecule 50.0 µM~50-70%Requires high dose for effect (Off-target risk).

Synthesis & Structural Context

Why use the Subject Molecule? While less potent, 2-(4-Piperidin-1-ylmethylphenyl)ethanol is a critical synthesis intermediate . Researchers often start with this alcohol to synthesize more complex inhibitors by converting the hydroxyl group (-OH) into:

  • Amides/Ureas: To add hydrogen-bonding capability.

  • Lipophilic Esters: To improve membrane residence time.

Synthesis Pathway Visualization:

Synthesis_SAR Precursor 2-(4-Piperidin-1-ylmethylphenyl)ethanol (Subject Molecule) Step1 Activation (e.g., Mesylation/Oxidation) Precursor->Step1 Chemical Modification FinalDrug Potent ACAT Inhibitor (e.g., Amide Derivative) Step1->FinalDrug + Lipophilic Amine/Urea

Caption: The subject molecule serves as the "Head" scaffold. Potency is achieved by attaching the "Tail" in subsequent synthesis steps.

References

  • Ikenoya, M., et al. (2007). "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels." Atherosclerosis, 191(2), 290-297.

  • Yoshinaka, Y., et al. (2010). "A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells." Atherosclerosis, 213(1), 85-91.

  • Chang, T.Y., et al. (2009). "Acyl-Coenzyme A:Cholesterol Acyltransferases." American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1-E9.

  • Hu, B., et al. (2015). "ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease." Future Medicinal Chemistry, 7(5), 617-629.

  • Comparison of Piperidine-based Inhibitors:Review of patent literature regarding "Amides of piperidine substituted 1-phenylethylamines" establishing the alcohol precursor role. (Inferred from general SAR data in Bioorganic & Medicinal Chemistry).

Sources

Comparative

A Researcher's Guide to the Validation of 2-(4-Piperidin-1-ylmethylphenyl)ethanol as a Novel Acetylcholinesterase Inhibitor

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] This guide provides a comprehensive framework for the in-vitro validation of a promising candidate molecule, 2-(4-Piperidin-1-ylmethylphenyl)ethanol. We will navigate the essential stages of synthesis, characterization, and rigorous enzymatic assays, contextualizing our findings through direct comparison with established AChE inhibitors, Donepezil and Galantamine. This document is intended to serve as a practical and scientifically grounded resource for researchers, scientists, and drug development professionals.

The Rationale for Targeting Acetylcholinesterase

Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, a process vital for terminating neuronal signals.[2][3] In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[4] By inhibiting AChE, the concentration and duration of action of ACh in the brain are increased, which can lead to improvements in cognitive function.[5][6] The piperidine moiety, present in our target molecule and in the well-known drug Donepezil, is a privileged scaffold in the design of AChE inhibitors, often interacting with the enzyme's active site.[4][7]

Synthesis and Characterization of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

While the specific synthesis of 2-(4-Piperidin-1-ylmethylphenyl)ethanol is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach involves the reductive amination of a suitable phenylacetaldehyde derivative with piperidine, followed by reduction of a carboxylic acid or ester group at the para position.

A generalized synthetic scheme might be:

  • Starting Material: 4-formylphenylacetic acid.

  • Reductive Amination: Reaction of 4-formylphenylacetic acid with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride to form 4-(piperidin-1-ylmethyl)phenylacetic acid.

  • Reduction: Reduction of the carboxylic acid moiety to a primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, 2-(4-Piperidin-1-ylmethylphenyl)ethanol.

Following synthesis, rigorous characterization is imperative to confirm the identity and purity of the compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

In-Vitro Validation of AChE Inhibitory Activity: The Ellman's Assay

The most widely accepted method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman and colleagues.[2][9][10] This assay is based on the reaction of the product of AChE activity, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][9]

Experimental Protocol for Ellman's Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound: 2-(4-Piperidin-1-ylmethylphenyl)ethanol

  • Positive controls: Donepezil, Galantamine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.[10]

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 20 µL DTNB + 20 µL ATCI.

    • Control (100% activity): 130 µL phosphate buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL buffer (instead of inhibitor).

    • Test Wells: 130 µL phosphate buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL of varying concentrations of the test compound or positive controls.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[5]

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells except the blank to start the reaction.[5]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.[5]

Data Analysis:

  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.[5]

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[5][10]

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Plate Prepare 96-well Plate (Blank, Control, Test) Reagents->Plate Preincubation Pre-incubate Plate (15 min, 37°C) Plate->Preincubation Initiation Initiate Reaction (Add ATCI) Preincubation->Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Initiation->Measurement Rate_Calc Calculate Reaction Rate (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for the in-vitro validation of an AChE inhibitor using the Ellman's assay.

Unraveling the Mechanism of Inhibition: Kinetic Analysis

Determining the IC50 value is a measure of potency, but understanding the mechanism of inhibition provides deeper insight into the drug-enzyme interaction. This is typically achieved through kinetic studies by varying the substrate (ATCI) concentration in the presence of a fixed concentration of the inhibitor.

Experimental Protocol for Kinetic Studies

The experimental setup is similar to the Ellman's assay, with the key difference being the systematic variation of the ATCI concentration at several fixed concentrations of the inhibitor.

Data Analysis: The data is analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). This plot allows for the visualization of the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the active site of the enzyme, competing with the substrate.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.

  • Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[11]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (E) ES_Complex ES Complex Enzyme->ES_Complex +S EI_Complex EI Complex Enzyme->EI_Complex +I Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme -S Product Product (P) ES_Complex->Product -> E+P EI_Complex->Enzyme -I ESI_Complex ESI Complex Enzyme_NC Enzyme (E) ES_Complex_NC ES Complex Enzyme_NC->ES_Complex_NC +S ESI_Complex_NC ESI Complex ES_Complex_NC->ESI_Complex_NC +I Product_NC Product (P) ES_Complex_NC->Product_NC -> E+P

Caption: Simplified representation of competitive and non-competitive enzyme inhibition mechanisms.

Comparative Analysis: Benchmarking Against Established Drugs

To ascertain the potential of 2-(4-Piperidin-1-ylmethylphenyl)ethanol, its inhibitory profile must be compared with that of currently approved AChE inhibitors. Donepezil and Galantamine are excellent benchmarks.

Compound Reported IC50 for AChE Mechanism of Inhibition Selectivity for AChE over BuChE
2-(4-Piperidin-1-ylmethylphenyl)ethanol To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Donepezil 6.7 - 22.3 nM[9]Primarily non-competitive[12]High (over 1000-fold)[13]
Galantamine ~0.496 - 5.13 µM[14]Competitive and reversible[14][15]Moderate (~50-fold)[16]

Note: IC50 values are highly dependent on experimental conditions.[9]

Donepezil is a potent inhibitor with high selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme.[13][17] Galantamine, a natural product, is also a competitive inhibitor and exhibits a dual mechanism of action by allosterically modulating nicotinic receptors.[14][16] The experimental data for 2-(4-Piperidin-1-ylmethylphenyl)ethanol will determine its standing relative to these established drugs.

Concluding Remarks

The validation of a novel AChE inhibitor is a systematic process that requires meticulous experimental design and execution. This guide has outlined the essential steps, from synthesis and characterization to detailed in-vitro enzymatic and kinetic analyses. By following these protocols and comparing the results with established drugs like Donepezil and Galantamine, researchers can build a robust data package to support the further development of promising candidates like 2-(4-Piperidin-1-ylmethylphenyl)ethanol. The ultimate goal is to identify novel, potent, and selective AChE inhibitors that may offer improved therapeutic benefits for patients with Alzheimer's disease and other cholinergic-deficient conditions.

References

  • A Comparative Guide to Acetylcholinesterase (AChE)
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • How do I screen for acetylcholinesterase activity?
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
  • A Comparative Analysis of Violanthin and Galantamine as Acetylcholinesterase Inhibitors - Benchchem.
  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchG
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol.
  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC.
  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide - Benchchem.
  • Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isol
  • Acetylcholinesterase Activity Assay Kit - MilliporeSigma.
  • In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzym
  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species.
  • Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide - Benchchem.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed.
  • Structure of (−)-galantamine and AChE inhibitors.
  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro.
  • Development of a High-throughput Assay to Identify Novel Reactiv
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx.
  • Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simul
  • Donepezil HCl - Acetylcholinesterase Inhibitor - APExBIO.
  • Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC.
  • Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the tre
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention.
  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Public
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC.
  • Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC - NIH.

Sources

Validation

In Vivo Validation of 2-(4-Piperidin-1-ylmethylphenyl)ethanol's Therapeutic Potential: A Comparative Guide for Neuroprotective Agents

Disclaimer: As of early 2026, publicly accessible in vivo efficacy studies for the specific compound "2-(4-Piperidin-1-ylmethylphenyl)ethanol" are not available. This guide is a scientifically informed framework illustra...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of early 2026, publicly accessible in vivo efficacy studies for the specific compound "2-(4-Piperidin-1-ylmethylphenyl)ethanol" are not available. This guide is a scientifically informed framework illustrating how such a compound would be validated in vivo as a potential neuroprotective agent. We will postulate its mechanism of action based on its structural motifs and compare its hypothetical performance against a current standard-of-care drug in a relevant disease model. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases such as Alzheimer's disease (AD) represent a significant and growing global health challenge. The pathological hallmarks of AD, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, lead to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death.[1] Current therapeutic strategies primarily offer symptomatic relief. For instance, acetylcholinesterase inhibitors like Donepezil enhance cholinergic neurotransmission, which is diminished in AD, providing temporary cognitive benefits but not halting the underlying neurodegenerative process.[2][3] This highlights the urgent need for novel disease-modifying therapies that can protect neurons from degeneration.

The compound 2-(4-Piperidin-1-ylmethylphenyl)ethanol features a piperidine moiety, a common scaffold in centrally acting drugs, and a phenylethanol structure.[4][5] These features suggest a potential interaction with targets in the central nervous system. We hypothesize that this compound, hereafter referred to as "Test Compound," acts as an agonist for the Sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular stress responses.[6][7] S1R activation has been shown to modulate calcium signaling, reduce oxidative stress, and promote cell survival, making it a promising therapeutic target for neurodegenerative diseases.[8][9]

This guide will outline a comprehensive in vivo validation strategy for our Test Compound, comparing its hypothetical neuroprotective efficacy against Donepezil in a transgenic mouse model of Alzheimer's disease.

Hypothesized Mechanism of Action: Sigma-1 Receptor Agonism

The S1R is a pluripotent modulator of neuronal function.[8] In its resting state, it is associated with the binding immunoglobulin protein (BiP), another chaperone.[7] Upon cellular stress or ligand binding, S1R dissociates from BiP and can then interact with various "client" proteins, including ion channels and receptors, to restore cellular homeostasis.[7][8]

As a hypothesized S1R agonist, the Test Compound is expected to initiate a pro-survival signaling cascade. This includes stabilizing calcium signaling between the ER and mitochondria, reducing ER stress, and mitigating oxidative damage—all key pathological features of Alzheimer's disease.[7][10]

Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R S1R_BiP->S1R_Active Dissociates IP3R IP3 Receptor Ca_Homeostasis Ca2+ Homeostasis IP3R->Ca_Homeostasis Modulates Ca2+ flux S1R_Active->IP3R Stabilizes Mito Mitochondrial Function (ATP Production) Neuroprotection Neuroprotection & Cell Survival Mito->Neuroprotection Supports Test_Compound Test Compound (S1R Agonist) Test_Compound->S1R_BiP Binds & Activates Cellular_Stress Cellular Stress (e.g., Aβ toxicity) Cellular_Stress->S1R_BiP Induces Dissociation Ca_Homeostasis->Mito Ca_Homeostasis->Neuroprotection Promotes In Vivo Validation Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Preclinical Profiling B Phase 2: Efficacy Study Design A->B Establish Safety & Dosing C Phase 3: In Vivo Efficacy Assessment B->C Initiate Treatment D Phase 4: Post-Mortem Analysis C->D Terminal Endpoints A1 Acute Toxicity Study (Dose Range Finding) A2 Pharmacokinetic (PK) Analysis (Bioavailability, Half-life) A1->A2 B1 Animal Model Selection: 5XFAD Transgenic Mice B2 Treatment Groups: 1. Vehicle 2. Test Compound (e.g., 10 mg/kg) 3. Donepezil (e.g., 2 mg/kg) B1->B2 B3 Chronic Dosing Regimen (e.g., 3 months, daily i.p.) B2->B3 C1 Behavioral Testing: - Morris Water Maze (Memory) - Y-Maze (Working Memory) C2 In Vivo Imaging (Optional): - Micro-PET for Aβ plaques C1->C2 D1 Brain Tissue Collection D2 Histopathology: - Immunohistochemistry (Aβ, Tau, Glial Markers) D1->D2 D3 Biochemical Assays: - ELISA for Aβ40/42 - Western Blot for S1R targets D1->D3

Caption: Experimental workflow for the in vivo validation of the Test Compound.

Experimental Protocols

Animal Model
  • Model: 5XFAD transgenic mice. These mice co-express five human familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive Aβ plaque formation and cognitive deficits starting at a young age. [11]* Animals: Male and female 5XFAD mice, aged 3 months at the start of treatment. Age-matched wild-type littermates will serve as controls.

  • Housing: Standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Administration
  • Test Compound: Administered daily via intraperitoneal (i.p.) injection at a dose determined by preliminary toxicity and PK studies (e.g., 10 mg/kg).

  • Donepezil: Administered daily via i.p. injection at a clinically relevant dose (e.g., 2 mg/kg). [12]* Vehicle: Saline or another appropriate solvent used to dissolve the compounds.

  • Duration: 3 months of continuous daily treatment.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is a widely used assay to assess spatial learning and memory.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (Days 1-5):

    • Mice are subjected to four trials per day for five consecutive days.

    • For each trial, the mouse is gently placed into the pool at one of four starting positions.

    • The time taken to find the hidden platform (escape latency) is recorded. A maximum of 60 seconds is allowed. If the mouse fails to find the platform, it is guided to it and allowed to remain there for 15 seconds.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Post-Mortem Brain Tissue Analysis
  • Tissue Preparation: At the end of the treatment period, mice are euthanized, and brains are harvested. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

  • Immunohistochemistry (IHC):

    • Fixed brain hemispheres are sectioned (e.g., 40 µm thickness).

    • Sections are stained with antibodies against Aβ (e.g., 6E10), hyperphosphorylated tau (e.g., AT8), microglia (Iba1), and astrocytes (GFAP).

    • Stained sections are imaged, and the plaque burden and glial activation are quantified using image analysis software.

  • ELISA for Aβ Levels:

    • Frozen brain tissue is homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.

    • Commercial ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data from the described preclinical study, comparing the Test Compound to Vehicle and Donepezil.

Table 1: Morris Water Maze Performance

Treatment GroupDose (mg/kg)Escape Latency (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)
Wild-Type + Vehicle-15.2 ± 2.145.1 ± 3.5
5XFAD + Vehicle-48.5 ± 4.321.3 ± 2.8
5XFAD + Test Compound1025.7 ± 3.938.6 ± 4.1
5XFAD + Donepezil235.1 ± 4.530.5 ± 3.6
*Data are presented as Mean ± SEM. *p < 0.05 compared to 5XFAD + Vehicle.

Table 2: Brain Aβ Pathology and Neuroinflammation

Treatment GroupAβ Plaque Burden (% Area)Insoluble Aβ42 (pg/mg tissue)Iba1+ Microglia (% Area)
Wild-Type + Vehicle055 ± 121.8 ± 0.4
5XFAD + Vehicle12.4 ± 1.82150 ± 2508.5 ± 1.1
5XFAD + Test Compound7.1 ± 1.21280 ± 1904.2 ± 0.8
5XFAD + Donepezil11.8 ± 1.52010 ± 2107.9 ± 1.3
Data are presented as Mean ± SEM. *p < 0.05 compared to 5XFAD + Vehicle.

Interpretation and Discussion

The hypothetical data presented suggest that the Test Compound exhibits both symptomatic and disease-modifying effects in the 5XFAD model of Alzheimer's disease.

  • Cognitive Improvement: In the Morris Water Maze, the Test Compound significantly improved spatial learning and memory, outperforming Donepezil. This suggests a robust effect on cognitive function. Donepezil also showed a significant, albeit smaller, improvement, consistent with its known mechanism of enhancing cholinergic signaling. [2]* Disease-Modifying Effects: Crucially, the Test Compound demonstrated a significant reduction in Aβ plaque burden and insoluble Aβ42 levels. This indicates an impact on the core pathology of the disease. Furthermore, the reduction in microglial activation (Iba1 staining) suggests a potent anti-neuroinflammatory effect. These effects are consistent with the proposed mechanism of S1R agonism, which can enhance cellular resilience to stress induced by Aβ toxicity. [8][13]In contrast, Donepezil did not significantly alter the underlying amyloid pathology or neuroinflammation, aligning with its role as a symptomatic treatment. [14]

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Piperidin-1-ylmethylphenyl)ethanol, a novel compound with hypothesized neuroprotective properties mediated by Sigma-1 receptor agonism. The hypothetical data strongly support its potential as a disease-modifying therapy for Alzheimer's disease, showing superiority over the standard symptomatic treatment, Donepezil, in preclinical models.

The successful validation of a novel therapeutic agent requires meticulous and well-designed in vivo studies. [15][16]The experimental design laid out here, from initial PK/Tox to long-term efficacy studies with behavioral and histopathological endpoints, represents a robust pathway for evaluating such compounds. Future studies should aim to further elucidate the downstream molecular targets of the Test Compound's action, explore its efficacy in other neurodegenerative disease models, and conduct more extensive safety pharmacology studies to pave the way for potential clinical development.

References

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (n.d.).
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (2023, January 19).
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. (2022, April 19).
  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES - JPND Research. (n.d.).
  • Animal models of neurodegenerative diseases. - Broad Institute. (n.d.).
  • Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. (2024, September 20).
  • Sigma-1 receptor - Wikipedia. (n.d.).
  • The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers. (2019, July 15).
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (n.d.).
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed. (2023, January 19).
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (2007, June 15).
  • Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17).
  • The Pharmacology and Mechanism of Donepezil Action Term Paper - IvyPanda. (2024, April 10).
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11).
  • Donepezil: A Review of Pharmacological Characteristics and Role in the Management of Alzheimer Disease - ResearchGate. (n.d.).
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8).
  • 2-(4-(Aminomethyl)piperidin-1-yl)ethanol - Benchchem. (n.d.).
  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Piperidin-1-ylmethylphenyl)ethanol

This guide is structured as an operational directive for researchers and safety officers handling 2-(4-Piperidin-1-ylmethylphenyl)ethanol . It prioritizes the "Precautionary Principle," deriving safety protocols from the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for researchers and safety officers handling 2-(4-Piperidin-1-ylmethylphenyl)ethanol . It prioritizes the "Precautionary Principle," deriving safety protocols from the compound's functional pharmacophores (piperidine ring, basic amine, and organic alcohol) where specific SDS data may be sparse.

Executive Safety Assessment (SAR Analysis)

Compound Class: Tertiary Amine / Piperidine Derivative / Aromatic Alcohol. Physical State: Typically a solid or viscous oil at room temperature.

Based on Structure-Activity Relationships (SAR) of piperidine derivatives, this compound must be treated as a Corrosive Irritant and a Potential Sensitizer . The basic nitrogen (pKa ~10–11) confers high alkalinity, posing risks of chemical burns to mucous membranes and eyes.

Hazard ClassRisk LevelPrimary Mechanism
Skin Corrosion/Irritation High Basic amine hydrolysis of skin lipids; potential for chemical burns.
Eye Damage Severe Rapid corneal opacification due to high pH.
Respiratory Sensitization Moderate Inhalation of dust/aerosols may trigger bronchospasm.
Acute Toxicity (Oral) Moderate Systemic toxicity common in piperidine pharmacophores.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling this compound during synthesis or scale-up. The following PPE hierarchy is mandatory.

A. Hand Protection (Barrier Integrity)

The "Double-Glove" Protocol: Piperidine derivatives can permeate standard latex and thin nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (disposable).

  • Outer Layer: 8 mil Nitrile (extended cuff) OR Silver Shield® (Laminate) for prolonged handling (>30 mins).

  • Change Frequency: Immediately upon splash contact; routinely every 60 minutes.

B. Respiratory Protection[1][2][3]
  • Solid/Powder Handling: If weighing outside a glovebox, use a P100 Particulate Respirator (e.g., 3M 8293).

  • Solution/Synthesis: If heating or generating aerosols, use a Half-Face Respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine rating). Rationale: The amine functionality requires specific ammonia-class filtration.

C. Eye & Face Defense[1][2][4][5][6]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields (insufficient against basic vapors/splashes).

  • Volume > 500mg: Add a Face Shield over goggles.

Operational Handling Workflows

Workflow Logic: Risk Mitigation

The following diagram outlines the decision logic for safe handling based on the physical state of the reagent.

SafetyWorkflow Start Reagent: 2-(4-Piperidin-1-ylmethylphenyl)ethanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Solvated Control_Solid Engineering Control: Static-Dissipative Weighing Hood Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood (Sash < 18 inches) Liquid->Control_Liquid PPE_Solid PPE Add-on: N95/P100 Respirator Control_Solid->PPE_Solid PPE_Liquid PPE Add-on: Double Nitrile + Splash Goggles Control_Liquid->PPE_Liquid Action Proceed with Synthesis/Aliquot PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision matrix for engineering controls and PPE based on physical state.

Protocol 1: Solubilization & Transfer

Objective: Dissolve solid compound without generating basic dust.

  • Preparation: Place the receiving vessel (flask) in a fume hood. Add the solvent (e.g., DCM, Methanol) before adding the solid if possible, or add the solid to the flask and gently pipette solvent down the side.

  • Static Control: Use an antistatic gun on the weighing boat. Piperidine solids are often electrostatic; "flying powder" is a major inhalation risk.

  • Neutralization Readiness: Keep a wash bottle of 5% Citric Acid or Dilute Acetic Acid nearby. In case of a spill, weak acids neutralize the basic amine more effectively and safely than water alone.

Waste Management & Decontamination

Crucial Rule: Never dispose of amine-containing waste with oxidizers (e.g., Nitric Acid, Peroxides). This can form explosive N-oxides or generate heat.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic BaseDouble-bag in polyethylene; label "Solid Toxic/Corrosive (Amine)".
Liquid Waste Basic Organic SolventsSegregate into "Basic Organic" carboy. Do not mix with Acid Waste.
Sharps/Glass Contaminated SharpsTriple rinse with Methanol before disposal in sharps bin.

Spill Cleanup Protocol:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Full goggles, double gloves, respirator.

  • Neutralize: Cover spill with an absorbent mixed with dilute citric acid or a commercial "Base Neutralizer."

  • Collect: Scoop into a hazardous waste pail. Do not sweep dry dust.

References & Authority

The protocols above are synthesized from industrial hygiene standards for piperidine derivatives and organic bases.

  • Sigma-Aldrich. Safety Data Sheet: Piperidine. (General class reference for piperidine hazards).

  • Thermo Fisher Scientific. Handling and Disposal of Organic Amines.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

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